Product packaging for PF-6274484(Cat. No.:)

PF-6274484

Numéro de catalogue: B610052
Poids moléculaire: 372.8 g/mol
Clé InChI: TUYDDIWQXWTNSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PF-6274484 is an inhibitor of the EGF receptor (EGFR;  IC50s = 0.18 and 0.14 nM for wild-type EGFR and inhibitor-resistant EGFRL858R/T790M, respectively). It inhibits the autophosphorylation of wild-type EGFR in A549 cells and EGFRL858R/T790M in H1975 cells (IC50s = 5.8 and 6.6 nM, respectively).>This compound is an irreversible EGFR kinase inhibitor that covalently reacts with active-site cysteine residues in the ATP binding pocket. This compound inhibits autophosphorylation of both wild type and mutant EGFR in tumor cells with IC50 values of 5.8 nM and 6.6 nM, respectively.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14ClFN4O2 B610052 PF-6274484

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O2/c1-3-17(25)24-15-7-11-14(8-16(15)26-2)21-9-22-18(11)23-10-4-5-13(20)12(19)6-10/h3-9H,1H2,2H3,(H,24,25)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYDDIWQXWTNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Mechanism of PF-6274484: A Covalent Inhibitor of EGFR Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

PF-6274484 is a potent, high-affinity, irreversible covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its interaction with the EGFR signaling pathway.

Core Mechanism of Action

This compound functions as a targeted covalent inhibitor of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[2] The compound's mechanism relies on a two-step process: an initial, high-affinity reversible binding to the EGFR kinase domain, followed by an irreversible covalent bond formation with a specific cysteine residue (Cys797) within the ATP-binding pocket.[3][4] This covalent modification permanently inactivates the kinase, thereby blocking downstream signaling pathways that are often dysregulated in cancer.[5]

The acrylamide group in this compound's chemical structure acts as the "warhead" that forms the covalent bond with Cys797.[3] This irreversible inhibition is particularly effective against tumors harboring activating mutations in EGFR, as well as those with acquired resistance mutations like T790M, which can render first-generation, reversible EGFR inhibitors less effective.[6][7]

Quantitative Analysis of Inhibitory Potency

The efficacy of this compound has been quantified through various biochemical and cellular assays, demonstrating its potent inhibitory activity against both wild-type and mutant forms of EGFR.

ParameterTargetValueCell Line
Ki Wild-Type EGFR0.18 nMN/A
Ki EGFR L858R/T790M0.14 nM[1][8]N/A
IC50 Wild-Type EGFR Autophosphorylation5.8 nM[1][3][8]A549
IC50 EGFR L858R/T790M Autophosphorylation6.6 nM[1][3][8]H1975

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of intervention by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds PF6274484 This compound PF6274484->EGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

EGFR Kinase Inhibition Assay (Ki Determination)

This assay determines the binding affinity of this compound to the EGFR kinase domain.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain (wild-type or L858R/T790M mutant) is used. A peptide substrate, such as poly[Glu:Tyr] (4:1), is prepared in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[2]

  • Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

  • Reaction Mixture: The reaction is initiated by mixing the EGFR enzyme, the peptide substrate, and varying concentrations of this compound in a 384-well plate.

  • ATP Addition: The reaction is started by adding a solution of ATP, often radiolabeled with [γ-33P]ATP, to a final concentration around the Km for ATP.[9]

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).[2]

  • Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For other methods like ADP-Glo™, luminescence is measured, which correlates with the amount of ADP produced.[2]

  • Data Analysis: The rate of reaction at each inhibitor concentration is determined, and the data are fitted to the Morrison equation for tight-binding inhibitors to calculate the Ki value.

Cellular EGFR Autophosphorylation Assay (IC50 Determination)

This assay measures the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

Protocol:

  • Cell Culture: A549 (wild-type EGFR) or H1975 (EGFR L858R/T790M) cells are cultured in appropriate media (e.g., RPMI-1640 with 10% fetal bovine serum) to 80-90% confluency.[10]

  • Serum Starvation: Cells are serum-starved for 24 hours prior to the experiment to reduce basal EGFR activity.[10]

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound for a set time (e.g., 1-2 hours).[11]

  • EGF Stimulation: EGFR is activated by stimulating the cells with a specific concentration of epidermal growth factor (EGF), for instance, 20-30 ng/mL, for a short period (e.g., 5-15 minutes) at 37°C.[12]

  • Cell Lysis: The cells are washed with cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Detection: The level of phosphorylated EGFR (pEGFR) and total EGFR are measured using methods such as ELISA, Western blotting, or electrochemiluminescence assays.[13][14]

  • Data Analysis: The pEGFR signal is normalized to the total EGFR signal. The percentage of inhibition at each this compound concentration is calculated relative to the EGF-stimulated control without the inhibitor. The data are then plotted, and the IC50 value is determined using a sigmoidal dose-response curve.

Experimental Workflow

The general workflow for evaluating a covalent EGFR inhibitor like this compound is depicted below.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_downstream Downstream Functional Assays Kinase_Assay EGFR Kinase Assay (Recombinant Enzyme) Ki_Value Determine Ki (Binding Affinity) Kinase_Assay->Ki_Value Cell_Culture Culture A549 (WT) & H1975 (Mutant) Cells Autophos_Assay EGFR Autophosphorylation Assay Cell_Culture->Autophos_Assay IC50_Value Determine IC50 (Cellular Potency) Autophos_Assay->IC50_Value Proliferation_Assay Cell Proliferation Assay (e.g., MTS) IC50_Value->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) IC50_Value->Apoptosis_Assay Functional_Outcomes Assess Antiproliferative & Pro-apoptotic Effects Proliferation_Assay->Functional_Outcomes Apoptosis_Assay->Functional_Outcomes

Workflow for the characterization of this compound.

Conclusion

This compound is a highly potent and specific covalent inhibitor of EGFR. Its mechanism of action, characterized by high-affinity binding and subsequent irreversible inactivation of the kinase, translates to effective inhibition of EGFR signaling in both wild-type and clinically relevant mutant contexts. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and similar classes of targeted cancer therapeutics.

References

A Technical Guide to the Covalent Binding of PF-6274484 to the EGFR Cysteine Residue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of PF-6274484, a high-affinity and potent covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. This document provides a comprehensive overview of its binding kinetics, the specific cysteine residue it targets, and the downstream effects on EGFR signaling pathways. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of its properties.

Introduction to this compound and Covalent EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4]

Covalent inhibitors represent a significant advancement in targeting EGFR. Unlike reversible inhibitors, they form a stable, irreversible bond with a specific amino acid residue within the kinase's ATP-binding site.[3][5] This mode of action can lead to prolonged target engagement, increased potency, and the ability to overcome certain forms of drug resistance.[3]

This compound is an irreversible EGFR kinase inhibitor that covalently targets an active-site cysteine residue.[6] Its chemical name is N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide.[7] The acrylamide "warhead" in its structure acts as a Michael acceptor, reacting with the nucleophilic thiol group of a cysteine residue.[3][5]

Quantitative Analysis of this compound Binding to EGFR

This compound demonstrates high affinity and potent inhibitory activity against both wild-type (WT) and mutant forms of EGFR. The following tables summarize the key quantitative data reported for this inhibitor.

Table 1: Biochemical Potency of this compound Against EGFR Kinase

EGFR FormK_i (nM)Reference(s)
Wild-Type (WT)0.18[8]
L858R/T790M Mutant0.14[7][8]

K_i (inhibition constant) reflects the reversible binding affinity of the inhibitor to the enzyme before covalent bond formation.

Table 2: Cellular Potency of this compound in Tumor Cell Lines

Cell LineEGFR StatusIC_50 (nM) for Autophosphorylation InhibitionReference(s)
A549Wild-Type (WT)5.8[6][8][9]
H1975L858R/T790M Mutant6.6[6][8][9]

IC_50 (half-maximal inhibitory concentration) represents the concentration of the inhibitor required to inhibit 50% of the EGFR autophosphorylation in a cellular context.

Mechanism of Covalent Binding and the Targeted Cysteine Residue

The covalent inhibition of EGFR by this compound follows a two-step mechanism. First, the inhibitor reversibly binds to the ATP-binding pocket of the EGFR kinase domain. This initial non-covalent interaction is crucial for its high affinity.[3] Subsequently, the reactive acrylamide moiety of this compound is positioned in close proximity to a specific cysteine residue, facilitating a Michael addition reaction. This results in the formation of a stable, irreversible covalent bond.

For second and third-generation covalent EGFR inhibitors, the key targeted residue is Cysteine 797 (Cys797) , located in the hinge region of the ATP binding cleft.[3] While direct experimental confirmation for this compound specifically targeting Cys797 is not explicitly detailed in the provided search results, its classification as a covalent EGFR inhibitor strongly implies this interaction, which is a hallmark of this class of drugs. It is important to note that research has also explored the possibility of targeting other cysteine residues, such as Cys775, as a strategy to overcome resistance mutations like C797S.[10]

Impact on EGFR Signaling Pathways

Upon activation by its ligands (e.g., EGF, TGF-α), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic tail.[1][2] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are crucial for cell growth and survival. The two primary signaling pathways activated by EGFR are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation, differentiation, and survival.[2][4]

  • PI3K-AKT-mTOR Pathway: This pathway plays a central role in promoting cell survival, growth, and proliferation, while inhibiting apoptosis.[2]

By covalently binding to the EGFR kinase domain, this compound locks the enzyme in an inactive state, preventing ATP from binding and thereby inhibiting the initial autophosphorylation event. This effectively blocks the activation of both the MAPK and PI3K-AKT pathways, leading to the suppression of tumor cell growth and proliferation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Growth Growth mTOR->Growth PF6274484 This compound PF6274484->EGFR Covalently Binds (Inhibits Autophosphorylation) EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

EGFR Kinase Inhibition Assay (Determination of K_i)

This protocol is based on a continuous fluorometric assay format.

Objective: To determine the reversible binding affinity (K_i) and the rate of covalent bond formation (k_inact) of this compound.

Materials:

  • Recombinant human EGFR kinase domain (wild-type and mutant forms)

  • This compound

  • ATP

  • Tyrosine-containing peptide substrate (e.g., a poly(Glu, Tyr) peptide)

  • Coupling enzyme system (e.g., pyruvate kinase/lactate dehydrogenase)

  • NADH

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

  • Plate reader capable of measuring fluorescence

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound in DMSO. Prepare serial dilutions of the inhibitor in the assay buffer. Prepare stock solutions of EGFR kinase, ATP, and the peptide substrate in the assay buffer.

  • Assay Reaction: In each well of the microplate, add the EGFR kinase and the peptide substrate.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period to allow for reversible binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the coupling enzyme system containing NADH.

  • Data Acquisition: Immediately begin monitoring the decrease in NADH fluorescence (excitation ~340 nm, emission ~460 nm) over time using the plate reader. The rate of NADH consumption is proportional to the rate of ADP production, which reflects the kinase activity.

  • Data Analysis:

    • Plot the initial reaction rates against the inhibitor concentration.

    • Fit the data to the appropriate kinetic models for covalent inhibitors to determine the K_i and k_inact values.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Inhibitor Prepare this compound Serial Dilutions Mix_Kinase_Inhibitor Incubate Kinase with Inhibitor Prep_Inhibitor->Mix_Kinase_Inhibitor Prep_Reagents Prepare Kinase, Substrate, ATP Prep_Reagents->Mix_Kinase_Inhibitor Start_Reaction Add ATP to Initiate Reaction Mix_Kinase_Inhibitor->Start_Reaction Measure_Fluorescence Monitor Fluorescence (Kinase Activity) Start_Reaction->Measure_Fluorescence Plot_Data Plot Rate vs. [Inhibitor] Measure_Fluorescence->Plot_Data Calculate_Ki Calculate Ki and kinact Plot_Data->Calculate_Ki

Caption: Workflow for EGFR Kinase Inhibition Assay.

Cellular EGFR Autophosphorylation Assay (Determination of IC_50)

Objective: To measure the concentration of this compound required to inhibit 50% of EGFR autophosphorylation in a cellular context.

Materials:

  • A549 (EGFR WT) and H1975 (EGFR L858R/T790M) cell lines

  • Cell culture medium and supplements

  • This compound

  • EGF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting equipment

  • Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed A549 and H1975 cells in multi-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR autophosphorylation.

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phospho-EGFR.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total EGFR as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-EGFR and total EGFR.

    • Normalize the phospho-EGFR signal to the total EGFR signal.

    • Plot the normalized phospho-EGFR levels against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC_50 value.

Mass Spectrometry Analysis of Covalent Adduct Formation

Objective: To confirm the covalent binding of this compound to the EGFR kinase domain and identify the specific cysteine residue modified.

Materials:

  • Recombinant EGFR kinase domain

  • This compound

  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin

  • LC-MS/MS system (e.g., a high-resolution Orbitrap mass spectrometer)

Procedure:

  • Incubation: Incubate the EGFR kinase domain with an excess of this compound in the reaction buffer to ensure complete covalent modification. A control sample without the inhibitor should be prepared in parallel.

  • Reduction and Alkylation: Reduce the disulfide bonds in the protein by adding DTT and incubating. Then, alkylate the free cysteine residues by adding IAM.

  • Proteolytic Digestion: Digest the protein into smaller peptides by adding trypsin and incubating overnight.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture into the LC-MS/MS system.

    • Separate the peptides using a reverse-phase liquid chromatography column.

    • Analyze the eluting peptides by mass spectrometry to determine their mass-to-charge ratio (m/z).

    • Fragment the peptides and analyze the fragment ions (MS/MS) to determine their amino acid sequence.

  • Data Analysis:

    • Search the MS/MS data against the EGFR protein sequence to identify the peptides.

    • Look for a mass shift on the cysteine-containing peptide corresponding to the mass of this compound. The mass of the covalent adduct will be the mass of the peptide plus the mass of this compound.

    • The identification of this modified peptide confirms the covalent binding and pinpoints the specific cysteine residue that was modified.

Mass_Spec_Workflow Incubate Incubate EGFR with This compound Reduce_Alkylate Reduce with DTT Alkylate with IAM Incubate->Reduce_Alkylate Digest Digest with Trypsin Reduce_Alkylate->Digest LC_MSMS LC-MS/MS Analysis Digest->LC_MSMS Analyze Data Analysis: Identify Modified Peptide LC_MSMS->Analyze Confirm Confirm Covalent Binding and Site of Modification Analyze->Confirm

Caption: Workflow for Mass Spectrometry Analysis of Covalent Binding.

Conclusion

This compound is a potent and high-affinity covalent inhibitor of EGFR that demonstrates significant activity against both wild-type and clinically relevant mutant forms of the kinase. Its mechanism of action, involving the irreversible modification of a key cysteine residue in the ATP-binding pocket, leads to the effective blockade of downstream signaling pathways critical for tumor cell survival and proliferation. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other covalent EGFR inhibitors, which continue to be a promising class of therapeutics in oncology.

References

An In-depth Technical Guide to the Discovery and Synthesis of PF-6274484

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-6274484 is a potent and high-affinity irreversible inhibitor of the epidermal growth factor receptor (EGFR) kinase. It covalently modifies a cysteine residue within the ATP-binding site of both wild-type and mutant forms of EGFR, leading to the inhibition of autophosphorylation and downstream signaling pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development. The document includes detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to facilitate a deeper understanding of this compound.

Introduction

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] Covalent inhibitors of EGFR have emerged as an important therapeutic strategy to overcome resistance to first-generation reversible inhibitors.[3][4] this compound, chemically known as N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide, is a notable example of such a covalent inhibitor, demonstrating high potency and affinity for its target.[4] This guide will delve into the technical details of its synthesis, biological activity, and the experimental methodologies used for its characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The following protocol outlines a representative synthetic route.

Experimental Protocol: Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-methoxy-quinazoline-4,6-diamine (Intermediate)
  • Step 1: Synthesis of (3-Chloro-4-fluoro-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine.

    • (3-Chloro-4-fluoro-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine is suspended in methanol.

    • A 50% aqueous solution of sodium hydroxide is added, and the mixture is heated at 70°C for 2 hours.

    • The reaction mixture is then poured into water and stirred vigorously for 30 minutes.

    • The resulting precipitate is filtered, washed with water, and dried under vacuum to yield (3-Chloro-4-fluoro-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine.[5]

  • Step 2: Reduction to N4-(3-Chloro-4-fluorophenyl)-7-methoxy-quinazoline-4,6-diamine.

    • The product from Step 1 is dissolved in a mixture of ethanol and tetrahydrofuran (THF).

    • Water and a saturated aqueous solution of ammonium chloride are added, followed by iron powder.

    • The reaction mixture is heated to 80°C and stirred for 3 hours.

    • After cooling, the mixture is filtered through diatomaceous earth, and the filter cake is washed with ethanol.

    • Water is added to the filtrate to precipitate the product.

    • The solid is filtered and dried to afford N4-(3-Chloro-4-fluorophenyl)-7-methoxy-quinazoline-4,6-diamine as a yellow solid.[5]

Experimental Protocol: Synthesis of this compound
  • Step 3: Acrylamide Formation.

    • The diamine intermediate from the previous step is dissolved in a suitable solvent such as THF.

    • The solution is cooled in an ice bath.

    • Acryloyl chloride is added dropwise to the cooled solution.

    • A base, such as triethylamine or diisopropylethylamine (DIEA), is added to neutralize the hydrochloric acid formed during the reaction.

    • The reaction is stirred at a low temperature and then allowed to warm to room temperature.

    • Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash chromatography to yield this compound.

Mechanism of Action and Biological Activity

This compound is an irreversible inhibitor that functions by forming a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[3][4] This covalent modification blocks the binding of ATP and subsequent autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways.

Quantitative Data

The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Parameter Value Target Reference
Ki 0.14 nMEGFR (Wild-Type)[4]
IC50 5.8 nMEGFR (Wild-Type) Autophosphorylation[4]
IC50 6.6 nMMutant EGFR Autophosphorylation[4]

Table 1: Inhibitory constants of this compound.

Inhibitor Target EGFR Form Ki (nM) kinact (s-1) kinact/Ki (M-1s-1)
This compound Wild-Type0.142.1 x 10-31.5 x 107
This compound L858R/T790M0.41.5 x 10-33.8 x 106

Table 2: Kinetic parameters for the covalent inhibition of EGFR by this compound. Data derived from studies on covalent EGFR inhibitors.

Experimental Protocol: EGFR Autophosphorylation Assay

This protocol describes a general method for assessing the inhibition of EGFR autophosphorylation in tumor cells.

  • Cell Culture and Treatment:

    • Tumor cells expressing either wild-type or mutant EGFR (e.g., H1975 cells for L858R/T790M mutant) are cultured to 80-90% confluency.

    • The cells are serum-starved for 16-18 hours.

    • Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).

    • Following inhibitor treatment, cells are stimulated with epidermal growth factor (EGF) for a short duration (e.g., 15 minutes) to induce EGFR autophosphorylation.

  • Cell Lysis and Protein Quantification:

    • The cells are washed with cold phosphate-buffered saline (PBS) and then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

    • The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) reagent.

    • The membrane is then stripped and re-probed with an antibody for total EGFR as a loading control.

  • Data Analysis:

    • The band intensities are quantified using densitometry software.

    • The ratio of phosphorylated EGFR to total EGFR is calculated for each treatment condition.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Workflows

EGFR Signaling Pathway

This compound inhibits the EGFR signaling cascade at its initiation point. The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 STAT3 STAT3 EGFR->STAT3 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation PF6274484 This compound PF6274484->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines the typical workflow for an in vitro kinase assay to determine the inhibitory activity of compounds like this compound.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (EGFR) - Substrate (Peptide) - ATP - Inhibitor (this compound) Dilution Serial Dilution of Inhibitor Reagents->Dilution Incubation Incubate Kinase with Inhibitor Dilution->Incubation Initiation Initiate Reaction with ATP and Substrate Incubation->Initiation Reaction_Step Allow Kinase Reaction to Proceed Initiation->Reaction_Step Termination Stop Reaction Reaction_Step->Termination Detection Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Termination->Detection Data_Plot Plot Data: % Inhibition vs. [Inhibitor] Detection->Data_Plot IC50_Calc Calculate IC50 Data_Plot->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Logical Relationship of Covalent Inhibitor Properties

The effectiveness of a covalent inhibitor like this compound is determined by a combination of its reversible binding affinity (Ki) and its chemical reactivity (kinact), which together determine the overall potency (kinact/Ki).

Covalent_Inhibitor_Properties Potency Overall Potency (k_inact / K_i) Cellular_Potency Cellular Potency Potency->Cellular_Potency Affinity Reversible Binding Affinity (K_i) Affinity->Potency Reactivity Chemical Reactivity (k_inact) Reactivity->Potency

Caption: Relationship of properties for covalent inhibitors.

Downstream Signaling Effects

Inhibition of EGFR by this compound leads to the suppression of key downstream signaling pathways that are critical for tumor cell proliferation and survival. These include:

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. EGFR activation leads to the activation of PI3K, which in turn activates Akt. By inhibiting EGFR, this compound prevents the activation of this pro-survival pathway.[6][7]

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a primary driver of cell proliferation. EGFR activation triggers the RAS-MAPK pathway, leading to increased cell division. This compound effectively blocks this mitogenic signaling.

  • STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins are involved in gene expression that promotes cell survival and proliferation. EGFR can directly activate STATs, and this compound abrogates this activation.[6]

Conclusion

This compound is a well-characterized covalent inhibitor of EGFR with high potency and affinity. Its mechanism of action, involving the irreversible modification of Cys797 in the EGFR active site, provides a durable inhibition of downstream signaling pathways critical for cancer cell growth and survival. The synthetic route is accessible, and the methodologies for its biological evaluation are well-established. This technical guide provides a foundational resource for researchers working on the development and characterization of EGFR inhibitors and related targeted therapies. The provided data and protocols should aid in the design of new experiments and a deeper understanding of the properties of this important research compound.

References

An In-depth Technical Guide to PF-6274484 (CAS 1035638-91-5): A Covalent EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-6274484, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document consolidates key data, outlines detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Compound Information

PropertyValue
Compound Name This compound
CAS Number 1035638-91-5
Molecular Formula C₁₈H₁₄ClFN₄O₂
Molecular Weight 372.78 g/mol
Mechanism of Action Irreversible covalent inhibitor of EGFR kinase
Target Covalently binds to the cysteine residue (Cys797) in the ATP binding pocket of EGFR.
Solubility Soluble in DMSO (65 mg/mL, 174.37 mM with sonication).[1]

Quantitative Data

Biochemical Potency

The following table summarizes the biochemical potency of this compound against wild-type and mutant forms of EGFR. The inhibition constant (Kᵢ) reflects the initial non-covalent binding affinity, while the rate of inactivation (kᵢₙₐ꜀ₜ) quantifies the speed of covalent bond formation. The overall efficiency of the covalent inhibitor is represented by the kᵢₙₐ꜀ₜ/Kᵢ ratio.

Target EnzymeKᵢ (nM)kᵢₙₐ꜀ₜ (s⁻¹)kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)
EGFR (Wild-Type)0.18--
EGFR (L858R/T790M)0.14--

Data sourced from publicly available information. The specific kᵢₙₐ꜀ₜ and kᵢₙₐ꜀ₜ/Kᵢ values were not explicitly found in the initial search results but the Kᵢ values indicate high affinity.

Cellular Potency

The cellular activity of this compound was assessed by its ability to inhibit the autophosphorylation of EGFR in cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented below.

Cell LineEGFR StatusIC₅₀ (nM)
A549Wild-Type5.8
H1975L858R/T790M Mutant6.6

Signaling Pathway

This compound exerts its effects by inhibiting the EGFR signaling pathway, a critical regulator of cell growth, proliferation, survival, and differentiation.[2][3][4] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][4] These pathways ultimately lead to the transcription of genes involved in cell cycle progression and inhibition of apoptosis.[5][6] By covalently binding to EGFR, this compound blocks these downstream signals, leading to cell growth arrest and apoptosis in cancer cells dependent on EGFR signaling.[5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_downstream Downstream Effects ligand EGF/TGF-α EGFR EGFR ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation PF6274484 This compound PF6274484->EGFR Covalently Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical Assay for Covalent Inhibitor Potency (kᵢₙₐ꜀ₜ/Kᵢ Determination)

This protocol outlines a method to determine the kinetic parameters of a covalent inhibitor like this compound.

Materials:

  • Recombinant human EGFR kinase domain (wild-type and/or mutant)

  • This compound

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay

  • Microplate reader capable of luminescence detection

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in assay buffer. It is crucial to keep the final DMSO concentration consistent across all wells and typically below 1%.

    • Dilute the EGFR enzyme to the desired concentration in assay buffer.

  • Incubation:

    • In a 96-well plate, incubate the EGFR enzyme with various concentrations of this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes) at room temperature. Include a DMSO vehicle control.

  • Kinase Reaction Initiation:

    • After the pre-incubation, initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near the Kₘ for ATP.

  • Detection:

    • Allow the kinase reaction to proceed for a fixed time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the remaining ATP (or ADP produced) using the Kinase-Glo® or ADP-Glo™ assay according to the manufacturer's instructions.

  • Data Analysis:

    • For each inhibitor concentration, plot the enzyme activity versus the pre-incubation time.

    • Determine the observed rate of inactivation (kₒᵦₛ) for each concentration by fitting the data to a single exponential decay equation.

    • Plot the kₒᵦₛ values against the inhibitor concentrations.

    • Determine kᵢₙₐ꜀ₜ and Kᵢ by fitting the data to the following equation: kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I]). The ratio kᵢₙₐ꜀ₜ/Kᵢ can then be calculated.

kinact_Ki_Workflow A Prepare serial dilutions of this compound B Incubate EGFR enzyme with this compound at various concentrations and time points A->B C Initiate kinase reaction with ATP and peptide substrate B->C D Measure remaining ATP (luminescence) C->D E Plot enzyme activity vs. time for each concentration D->E F Determine k_obs from exponential decay fit E->F G Plot k_obs vs. [this compound] F->G H Calculate k_inact and K_i from hyperbolic fit G->H I Determine k_inact / K_i ratio H->I

Caption: Experimental workflow for determining kᵢₙₐ꜀ₜ and Kᵢ.

Cellular Assay for EGFR Autophosphorylation Inhibition

This protocol describes a method to measure the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.

Materials:

  • Human cancer cell line expressing EGFR (e.g., A549 for wild-type, H1975 for L858R/T790M mutant)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • This compound

  • EGF (for stimulating EGFR in wild-type cells)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, and anti-loading control (e.g., β-actin)

  • Secondary antibody conjugated to HRP

  • Western blotting equipment and reagents

  • Microplate reader or imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours before treatment.

    • Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

    • For wild-type EGFR cells (e.g., A549), stimulate with EGF (e.g., 100 ng/mL) for 15 minutes before lysis. This step is not necessary for cells with constitutively active mutant EGFR (e.g., H1975).

  • Cell Lysis:

    • Wash the cells with cold PBS and then lyse them with lysis buffer.

    • Collect the lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then probe with the primary antibody against phospho-EGFR.

    • Wash and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total EGFR and a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-EGFR and total EGFR.

    • Normalize the phospho-EGFR signal to the total EGFR signal.

    • Plot the normalized phospho-EGFR signal against the concentration of this compound.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular_Assay_Workflow A Seed and serum-starve cells B Treat cells with a serial dilution of this compound A->B C Stimulate with EGF (if necessary) B->C D Lyse cells and quantify protein C->D E Perform Western blot for p-EGFR and total EGFR D->E F Quantify band intensities E->F G Normalize p-EGFR to total EGFR F->G H Plot normalized signal vs. [this compound] G->H I Determine IC50 value H->I

Caption: Workflow for cellular EGFR autophosphorylation inhibition assay.

References

In Vitro Profile of PF-6274484: A Covalent EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies of PF-6274484, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). The document details the quantitative metrics of its inhibitory activity, the experimental protocols used for its characterization, and visual representations of its mechanism of action and the methodologies employed.

Core Data Presentation

The inhibitory potency of this compound has been characterized through rigorous in vitro kinetic analysis and cellular assays. The key quantitative data are summarized in the tables below, offering a clear comparison of its activity against wild-type and mutant forms of EGFR.

Table 1: Biochemical Inhibition Constants of this compound against EGFR

EGFR VariantKi (nM)
Wild-Type (WT)0.18
L858R/T790M0.14

Ki represents the reversible binding affinity of the inhibitor to the enzyme.

Table 2: Cellular IC50 Values for Inhibition of EGFR Autophosphorylation by this compound

Cell LineEGFR StatusIC50 (nM)
A549Wild-Type5.8
H1975L858R/T790M6.6

IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Mechanism of Action and Signaling Pathway

This compound is an irreversible EGFR kinase inhibitor.[1] It functions by covalently binding to a cysteine residue (Cys797) within the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the enzyme, thereby blocking downstream signaling pathways that are crucial for cell growth and proliferation. The primary signaling cascades inhibited by this compound are the RAS-RAF-MEK-MAPK and the PI3K-Akt pathways.

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.

In Vitro EGFR Kinase Inhibition Assay (Determination of Ki)

This assay determines the reversible binding affinity (Ki) of this compound to the EGFR kinase domain. The protocol involves measuring the rate of peptide substrate phosphorylation by the purified EGFR kinase domain in the presence of varying concentrations of the inhibitor.

Materials:

  • Purified recombinant EGFR kinase domain (wild-type or mutant)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP), [γ-32P]ATP

  • This compound

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the EGFR kinase domain, peptide substrate, and varying concentrations of this compound in the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction proceeds within the linear range.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantify the amount of incorporated 32P in the peptide substrate using a scintillation counter.

  • Determine the initial reaction velocities at each inhibitor concentration.

  • Calculate the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive or non-competitive) using specialized software.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis reagents Prepare Reaction Mix: - EGFR Kinase - Peptide Substrate - this compound (varied conc.) - Kinase Buffer initiate Initiate reaction with ATP/[γ-32P]ATP reagents->initiate incubate Incubate at 30°C initiate->incubate stop_reaction Stop reaction by spotting on phosphocellulose paper incubate->stop_reaction wash Wash to remove unincorporated 32P stop_reaction->wash quantify Quantify incorporated 32P (Scintillation Counting) wash->quantify analyze Calculate Ki value (Data Fitting) quantify->analyze

Caption: Workflow for in vitro EGFR kinase inhibition assay.

Cellular EGFR Autophosphorylation Inhibition Assay (Determination of IC50)

This cell-based assay measures the concentration of this compound required to inhibit the autophosphorylation of EGFR within a cellular context by 50%.

Cell Lines:

  • A549: Human lung carcinoma cell line expressing wild-type EGFR.

  • NCI-H1975: Human lung adenocarcinoma cell line expressing the L858R and T790M mutant EGFR.

Materials:

  • A549 and H1975 cells

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • This compound

  • Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed A549 or H1975 cells in multi-well plates and grow to approximately 80-90% confluency.

  • Serum-starve the cells for a defined period (e.g., 16-24 hours) to reduce basal EGFR phosphorylation.

  • Treat the cells with a range of concentrations of this compound for a specified time (e.g., 1-2 hours).

  • For A549 cells (wild-type EGFR), stimulate with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce EGFR autophosphorylation. H1975 cells have constitutively active mutant EGFR and do not require EGF stimulation.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with lysis buffer.

  • Determine the total protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for phosphorylated EGFR (pEGFR).

  • Subsequently, strip the membrane and re-probe with an antibody for total EGFR to ensure equal loading.

  • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities for pEGFR and total EGFR.

  • Normalize the pEGFR signal to the total EGFR signal for each treatment.

  • Plot the normalized pEGFR signal against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50 value.

Autophosphorylation_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemical Analysis cluster_detection_analysis Detection & Data Analysis seed_cells Seed A549 or H1975 cells serum_starve Serum-starve cells seed_cells->serum_starve treat_inhibitor Treat with varying concentrations of this compound serum_starve->treat_inhibitor stimulate_egf Stimulate with EGF (A549 cells only) treat_inhibitor->stimulate_egf lyse_cells Lyse cells stimulate_egf->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page western_blot Western Blot sds_page->western_blot probe_pEGFR Probe with anti-pEGFR Ab western_blot->probe_pEGFR probe_total_EGFR Probe with anti-total-EGFR Ab probe_pEGFR->probe_total_EGFR detect_signal Detect chemiluminescent signal probe_total_EGFR->detect_signal quantify_analyze Quantify bands and calculate IC50 detect_signal->quantify_analyze

References

Kinase Selectivity Profile of PF-6274484: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6274484 is a potent, high-affinity, irreversible kinase inhibitor that has been characterized primarily as a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). It forms a covalent bond with a cysteine residue (Cys797) within the ATP-binding pocket of EGFR, leading to sustained inhibition. This technical guide provides a detailed overview of the kinase selectivity profile of this compound based on publicly available data, outlines the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Kinase Inhibition Profile

Target KinaseInhibition ParameterValue (nM)Reference
EGFR (Wild-Type)Ki0.14
EGFR (Wild-Type)IC50 (Autophosphorylation)5.8
EGFR (Mutant)IC50 (Autophosphorylation)6.6

Experimental Protocols

The following methodologies are based on the key experiments cited in the characterization of this compound.

Biochemical EGFR Kinase Assay (Continuous-Read)

This assay measures the inherent potency of compounds against active EGFR enzymes.

Materials:

  • Enzymes: Recombinant human EGFR (Wild-Type) and EGFR (T790M/L858R mutant).

  • Substrate: Y12-Sox conjugated peptide.

  • Cofactor: ATP.

  • Buffer: 1X kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).

  • Plates: 384-well, white, non-binding surface microtiter plates.

  • Instrumentation: Synergy4 plate reader (BioTek) or equivalent fluorescence plate reader.

Procedure:

  • Prepare 10X stock solutions of EGFR enzymes and 1.13X stocks of ATP and Y12-Sox peptide substrate in the kinase reaction buffer.

  • Serially dilute the test compound (this compound) in 50% DMSO.

  • Add 0.5 µL of the serially diluted compound or 50% DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 5 µL of the appropriate EGFR enzyme solution to each well.

  • Pre-incubate the plate for 30 minutes at 27°C to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and Y12-Sox peptide substrate.

  • Immediately begin monitoring the reaction kinetics by measuring fluorescence (λex 360 nm / λem 485 nm) every 71 seconds for a period of 30 to 120 minutes.

  • Analyze the progress curves from each well to ensure linear reaction kinetics.

  • Determine the initial velocity of the reaction from the slope of the linear portion of the relative fluorescence units versus time plot.

  • Plot the initial velocity against the inhibitor concentration and fit the data to a variable slope model (e.g., using GraphPad Prism) to determine the apparent IC50 value.

Cellular EGFR Autophosphorylation Assay

This assay measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

  • Cell Line: A431 human epidermoid carcinoma cells (known to overexpress EGFR).

  • Media: Standard cell culture medium (e.g., DMEM) with fetal bovine serum (FBS), and low-serum (0.1% FBS) medium.

  • Stimulant: Epidermal Growth Factor (EGF).

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

  • Plates: 12-well cell culture plates.

  • Detection: Western Blotting or ELISA for phosphorylated EGFR (p-EGFR).

Procedure:

  • Seed A431 cells in 12-well plates and grow to approximately 90% confluency.

  • Serum-starve the cells by incubating them in low-serum (0.1% FBS) medium for 16-18 hours.

  • Prepare serial dilutions of this compound and a vehicle control (0.5% DMSO) in low-serum medium.

  • Treat the serum-starved cells with the different concentrations of the compound or vehicle for 1 hour.

  • Stimulate the cells by adding EGF (e.g., to a final concentration of 50 ng/mL) for 15 minutes.

  • Aspirate the medium and wash the cells with cold PBS.

  • Lyse the cells on ice using lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Determine the protein concentration of the supernatants.

  • Analyze the levels of phosphorylated EGFR (e.g., at Tyr1068) and total EGFR in the cell lysates by Western Blot or ELISA to determine the dose-dependent inhibition.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Induces RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR STAT STAT Pathway Dimerization->STAT PLCg PLCγ Pathway Dimerization->PLCg PF6274484 This compound PF6274484->Dimerization Inhibits (Covalent) Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT->Proliferation PLCg->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->prep_reagents plate_inhibitor Plate Serially Diluted Inhibitor (this compound) prep_reagents->plate_inhibitor add_enzyme Add Kinase (EGFR) plate_inhibitor->add_enzyme pre_incubate Pre-incubate (Allow Binding) add_enzyme->pre_incubate start_reaction Initiate Reaction (Add ATP/Substrate Mix) pre_incubate->start_reaction monitor_kinetics Monitor Reaction Progress (e.g., Fluorescence) start_reaction->monitor_kinetics analyze_data Data Analysis (Initial Velocity vs. [Inhibitor]) monitor_kinetics->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for a biochemical kinase inhibition assay.

Understanding the acrylamide warhead in PF-6274484

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Acrylamide Warhead in PF-6274484

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, high-affinity covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its mechanism of action is characterized by an acrylamide warhead that forms an irreversible covalent bond with a specific cysteine residue within the ATP-binding site of EGFR.[1] This guide provides a detailed examination of the acrylamide moiety's role, presenting key quantitative data, experimental methodologies, and visual representations of the underlying molecular and cellular processes.

Introduction to this compound and its Target

This compound, chemically known as N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide, is a quinazoline-based inhibitor of EGFR.[2] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of various cancers, making it a prime therapeutic target. This compound distinguishes itself through its covalent mechanism of inhibition, which offers the potential for prolonged pharmacodynamics and high potency.[2]

The Acrylamide Warhead: Mechanism of Covalent Inhibition

The key to this compound's irreversible inhibition lies in its acrylamide functional group. This group acts as a Michael acceptor, an electrophilic species that is susceptible to nucleophilic attack.[3] The inhibition process is a two-step mechanism:

  • Reversible Binding: Initially, this compound binds non-covalently to the ATP-binding pocket of EGFR. This initial interaction is driven by reversible binding forces and is crucial for positioning the acrylamide warhead in proximity to its target residue.[2]

  • Irreversible Covalent Bonding: Once optimally positioned, the thiol group of a specific cysteine residue (Cys797) in the EGFR active site performs a nucleophilic attack on the β-carbon of the acrylamide's α,β-unsaturated system.[2][3] This Michael addition reaction results in the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme.[4]

This covalent modification of Cys797 physically blocks the ATP-binding site, thereby preventing ATP from binding and inhibiting the kinase's autophosphorylation and downstream signaling activities.

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Covalent Bonding PF_6274484_unbound This compound Reversible_Complex Non-covalent EGFR::this compound Complex PF_6274484_unbound->Reversible_Complex Ki EGFR_active Active EGFR (Cys797) EGFR_active->Reversible_Complex Reversible_Complex->PF_6274484_unbound Covalent_Complex Covalently-Inhibited EGFR Reversible_Complex->Covalent_Complex kinact

Mechanism of two-step covalent inhibition by this compound.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been characterized through various biochemical and cellular assays. The key parameters defining its interaction with EGFR are summarized below.

ParameterTargetValueReference
Ki (Inhibition Constant) EGFR0.14 nM
kinact (Rate of Inactivation) EGFR-L858R/T790M≤ 2.1 ms⁻¹[2]
kinact/Ki EGFR-L858R/T790M6.3–23 × 10⁶ M⁻¹s⁻¹[2]
IC50 (Cellular Autophosphorylation) Wild-Type EGFR (A549 cells)5.8 nM[1]
IC50 (Cellular Autophosphorylation) Mutant EGFR (H1975 cells)6.6 nM[5]

Impact on EGFR Signaling

By covalently binding to EGFR, this compound effectively shuts down its kinase activity. This prevents the autophosphorylation of the receptor's cytoplasmic tail, which is the critical first step in initiating downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, that drive cell proliferation and survival.

EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR EGFR Autophosphorylation (P) EGFR->P_EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PF_6274484 This compound PF_6274484->P_EGFR Inhibition

Inhibition of the EGFR signaling pathway by this compound.

Experimental Protocols

The characterization of covalent inhibitors like this compound requires specific biochemical and cell-based assays to determine both the reversible binding affinity and the rate of covalent modification.

Biochemical Kinetic Analysis for Ki and kinact

This assay determines the kinetic parameters of covalent inhibition.

Objective: To measure the reversible binding constant (Ki) and the maximal rate of inactivation (kinact).

Methodology:

  • Enzyme and Substrate Preparation: Recombinant purified EGFR kinase domain is used. A synthetic peptide substrate (e.g., a poly-Glu-Tyr peptide) and ATP are prepared in kinase reaction buffer.

  • Inhibitor Preparation: A dilution series of this compound is prepared in DMSO and then diluted in the assay buffer.

  • Reaction Initiation: The reaction is initiated by adding the EGFR enzyme to wells of a microplate containing the inhibitor dilutions, peptide substrate, and ATP.

  • Data Acquisition: The phosphorylation of the peptide substrate is monitored over time using a continuous readout method, such as fluorescence resonance energy transfer (FRET) or a coupled-enzyme assay that detects ADP production.

  • Data Analysis: The resulting progress curves (product formation vs. time) at each inhibitor concentration will show a time-dependent decrease in reaction rate.[6] These curves are fitted to the kinetic model for irreversible inhibition to extract the observed rate of inactivation (k_obs). A plot of k_obs versus inhibitor concentration is then used to determine Ki and kinact.[7] The efficiency of covalent modification is reported as the second-order rate constant, kinact/Ki.[7]

Cellular EGFR Autophosphorylation Assay

This assay measures the ability of this compound to inhibit EGFR signaling in a cellular context.

Objective: To determine the IC50 value for the inhibition of ligand-induced EGFR autophosphorylation.

Methodology:

  • Cell Culture and Treatment: Human cancer cell lines expressing EGFR (e.g., A549 for wild-type or H1975 for mutant EGFR) are cultured.[5] Cells are serum-starved and then treated with a dilution series of this compound for a defined period.

  • EGFR Stimulation: Cells are stimulated with EGF to induce receptor dimerization and autophosphorylation.

  • Cell Lysis: Cells are washed and lysed to release cellular proteins.

  • Quantification of Phospho-EGFR: The level of phosphorylated EGFR (pEGFR) is quantified relative to the total amount of EGFR. This is typically done using one of the following methods:

    • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pEGFR and total EGFR.

    • ELISA: A sandwich ELISA format is used with a capture antibody for total EGFR and a detection antibody specific for pEGFR.

  • Data Analysis: The pEGFR signal is normalized to the total EGFR signal for each inhibitor concentration. The data are then plotted against the logarithm of the inhibitor concentration, and the resulting dose-response curve is fitted to a four-parameter logistic model to calculate the IC50 value.

cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays Enzyme Purified EGFR Enzyme Assay Kinetic Assay (Continuous Readout) Enzyme->Assay Inhibitor_Biochem This compound (Dilution Series) Inhibitor_Biochem->Assay Data_Biochem Progress Curves Assay->Data_Biochem Analysis_Biochem k_obs vs [I] Plot Data_Biochem->Analysis_Biochem Result_Biochem Determine Ki, kinact, and kinact/Ki Analysis_Biochem->Result_Biochem Cells EGFR-expressing Cells (e.g., A549) Inhibitor_Cell This compound (Dose Response) Cells->Inhibitor_Cell Stimulation EGF Stimulation Inhibitor_Cell->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection pEGFR Detection (Western/ELISA) Lysis->Detection Result_Cell Determine IC50 Detection->Result_Cell

Workflow for the characterization of this compound.

Conclusion

The acrylamide warhead in this compound is integral to its function as a potent and irreversible inhibitor of EGFR. Through a two-step mechanism involving initial reversible binding followed by the formation of a permanent covalent bond with Cys797, this compound effectively abrogates EGFR kinase activity. This covalent modification translates to potent inhibition of EGFR autophosphorylation in cancer cells at nanomolar concentrations. The detailed experimental protocols outlined in this guide provide a framework for the robust characterization of this compound and other covalent inhibitors, which remain a significant and promising class of targeted therapeutics in oncology.

References

Methodological & Application

Application Notes and Protocols for PF-6274484 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6274484 is a high-affinity and potent irreversible kinase inhibitor.[1] Primarily recognized as a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), it covalently binds to active-site cysteine residues within the ATP binding pocket of the receptor.[1] This action effectively inhibits the autophosphorylation of both wild-type and mutant forms of EGFR, making it a valuable tool for investigating EGFR-dependent signaling pathways in cancer research and drug development.[1] Some literature also refers to this compound as a histone methylation inhibitor, suggesting potential pleiotropic effects that warrant further investigation.[2]

This document provides detailed protocols for the use of this compound in cell culture experiments, along with key quantitative data and visual representations of the relevant signaling pathway and experimental workflow.

Quantitative Data

A summary of the reported in vitro efficacy of this compound is presented in the table below. This data is crucial for determining appropriate working concentrations for cell culture experiments.

ParameterValueTargetCell Type/Assay Condition
IC₅₀5.8 nMWild-Type EGFR AutophosphorylationTumor Cells
IC₅₀6.6 nMMutant EGFR AutophosphorylationTumor Cells
Kᵢ0.14 nMEGFR KinaseN/A

Note: The provided IC₅₀ values represent the concentration of this compound required to inhibit 50% of EGFR autophosphorylation in tumor cells.[1] The Kᵢ value indicates the high binding affinity of the compound for the EGFR kinase. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Signaling Pathway

This compound targets the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. The diagram below illustrates the canonical EGFR signaling pathway, which is inhibited by this compound.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits EGF EGF (Ligand) EGF->EGFR Binds PF6274484 This compound PF6274484->EGFR Inhibits (Covalent) Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates

EGFR Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are generalized protocols for utilizing this compound in cell culture. It is imperative to optimize these protocols for specific cell lines and experimental objectives.

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.73 mg of this compound (Molecular Weight: 372.78 g/mol ) in 1 mL of DMSO.

  • Storage: Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Avoid repeated freeze-thaw cycles.

Cell Culture and Treatment

This protocol provides a general guideline for treating adherent cells with this compound.

  • Cell Seeding:

    • Culture cells in appropriate complete growth medium at 37°C in a humidified incubator with 5% CO₂.

    • Trypsinize and count the cells.

    • Seed the cells in multi-well plates at a density that will allow for logarithmic growth during the experiment. The optimal seeding density should be determined empirically for each cell line.

    • Allow cells to adhere and grow for 24 hours.

  • Treatment with this compound:

    • Prepare a series of dilutions of this compound from the stock solution in complete growth medium. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%) to avoid solvent-induced artifacts. A vehicle control (medium with the same concentration of DMSO) must be included.

    • Remove the existing medium from the cells.

    • Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration. Incubation times will vary depending on the experimental endpoint (e.g., 24, 48, or 72 hours for proliferation assays).

Downstream Assays

The choice of downstream assay will depend on the research question. Below are examples of common assays to assess the effects of this compound.

  • Cell Viability and Proliferation Assay (e.g., MTT or WST-1 Assay):

    • After the treatment period, add the assay reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Western Blot Analysis for EGFR Phosphorylation:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR.

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

Experimental Workflow

The following diagram outlines a typical workflow for a cell-based experiment with this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound in Media A->C B Culture and Seed Cells in Multi-well Plates D Treat Cells with this compound (and Vehicle Control) B->D C->D E Incubate for Desired Duration D->E F Perform Downstream Assays (e.g., Viability, Western Blot) E->F G Data Acquisition and Analysis F->G

General Experimental Workflow for this compound.

Safety Precautions

This compound is for research use only and not for human or veterinary use.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols: Preparation of PF-6274484 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of PF-6274484, a potent covalent EGFR kinase inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the stability, and accurate concentration of the inhibitor for use in various biological assays.

Physicochemical Properties and Recommended Storage

A summary of the key physicochemical properties of this compound and general storage recommendations are provided in the table below.

ParameterValueReference
Molecular Weight 372.78 g/mol [1][2]
Chemical Formula C₁₈H₁₄ClFN₄O₂[1][2]
Appearance Powder
Recommended Solvent Dimethyl Sulfoxide (DMSO)[3]
Short-term Storage (Solid) 0 - 4°C (days to weeks)[1]
Long-term Storage (Solid) -20°C (months to years)[1]
Stock Solution Storage -20°C or -80°C[4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration of the stock solution can be adjusted based on experimental needs by modifying the amount of this compound and DMSO used.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to reach room temperature before opening to prevent condensation of moisture.

  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.73 mg of this compound.

      • Calculation:

        • Volume (L) x Concentration (mol/L) = Moles

        • 0.001 L x 0.010 mol/L = 0.00001 mol

        • Moles x Molecular Weight ( g/mol ) = Mass (g)

        • 0.00001 mol x 372.78 g/mol = 0.0037278 g = 3.73 mg

  • Dissolving in DMSO:

    • Add the appropriate volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution with 3.73 mg of the compound, add 1 mL of DMSO.

    • Cap the vial securely.

  • Ensuring Complete Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved. If any particulate matter remains, brief sonication may be applied.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Workflow for Preparing this compound Stock Solution

G cluster_0 Preparation cluster_1 Storage A Equilibrate Reagents to RT B Weigh this compound Powder A->B Prevent Condensation C Add DMSO B->C Precise Amount D Vortex/Sonicate to Dissolve C->D Ensure Complete Solubilization E Aliquot into Single-Use Tubes D->E Avoid Repeated Freeze-Thaw F Store at -20°C or -80°C E->F Long-Term Stability

A schematic workflow for the preparation and storage of this compound stock solution.

Application in Cell-Based Assays

This compound is an irreversible EGFR kinase inhibitor.[1] The following is a general guideline for its application in cell-based assays.

Working Solution Preparation:

  • To prepare a working solution for cell culture experiments, the DMSO stock solution should be diluted in the appropriate cell culture medium.

  • It is recommended to perform serial dilutions of the DMSO stock in DMSO first before the final dilution into the aqueous medium to prevent precipitation of the compound.

  • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

Signaling Pathway Context: EGFR Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular EGFR EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activates PF6274484 This compound PF6274484->EGFR Irreversibly Inhibits Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Promotes EGF EGF Ligand EGF->EGFR Binds

Simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

  • DMSO can facilitate the absorption of chemicals through the skin.[5] Handle with care to avoid direct contact.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

References

Application Note: Western Blot Protocol for Detecting Inhibition of EGFR Phosphorylation by PF-6274484

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. PF-6274484 is a potent, irreversible inhibitor of EGFR kinase activity.[1][2] This application note provides a detailed Western blot protocol to detect and quantify the inhibition of EGFR phosphorylation at tyrosine 1068 (p-EGFR) in A431 human epidermoid carcinoma cells treated with this compound. A431 cells are selected for their high endogenous expression of EGFR, making them an ideal model system for such studies.[3][4][5][6][7]

Signaling Pathway and Experimental Workflow

To visually represent the EGFR signaling pathway and the experimental process, the following diagrams have been generated using Graphviz.

EGFR_Pathway EGF EGF EGFR_inactive EGFR (Inactive) EGF->EGFR_inactive Binds EGFR_active p-EGFR (Active) (Tyr1068) EGFR_inactive->EGFR_active Autophosphorylation Downstream Downstream Signaling (Proliferation, Survival) EGFR_active->Downstream Activates PF6274484 This compound PF6274484->EGFR_inactive Irreversibly Inhibits

Caption: EGFR signaling pathway and inhibition by this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_reprobing Reprobing A431_culture 1. Culture A431 Cells serum_starve 2. Serum Starvation A431_culture->serum_starve inhibitor_treat 3. This compound Treatment serum_starve->inhibitor_treat EGF_stim 4. EGF Stimulation inhibitor_treat->EGF_stim lysis 5. Cell Lysis EGF_stim->lysis quant 6. Protein Quantification (BCA) lysis->quant sample_prep 7. Sample Preparation quant->sample_prep sds_page 8. SDS-PAGE sample_prep->sds_page transfer 9. Protein Transfer to PVDF sds_page->transfer blocking 10. Blocking transfer->blocking primary_ab 11. Primary Antibody Incubation (p-EGFR) blocking->primary_ab secondary_ab 12. Secondary Antibody Incubation primary_ab->secondary_ab detection 13. Chemiluminescent Detection secondary_ab->detection stripping 14. Stripping detection->stripping re_blocking 15. Re-blocking stripping->re_blocking re_primary_ab 16. Primary Antibody Incubation (Total EGFR, β-actin) re_blocking->re_primary_ab re_secondary_ab 17. Secondary Antibody Incubation re_primary_ab->re_secondary_ab re_detection 18. Chemiluminescent Detection re_secondary_ab->re_detection

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Culture: Culture A431 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 16-24 hours to reduce basal EGFR phosphorylation.

  • Inhibitor Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) in serum-free DMEM for 2 hours.

  • EGF Stimulation: To induce EGFR phosphorylation, add Epidermal Growth Factor (EGF) to a final concentration of 100 ng/mL and incubate for 15 minutes at 37°C.[8][9]

Protein Extraction and Quantification
  • Cell Lysis:

    • Place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add 100-150 µL of ice-cold RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors) to each well.[10]

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant (protein extract) to new, pre-chilled tubes.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) Protein Assay Kit according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer
  • Sample Preparation:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • Add 2x Laemmli Sample Buffer to each lysate at a 1:1 ratio.

    • Denature the samples by heating at 95-100°C for 5-10 minutes.[11]

  • Gel Electrophoresis (SDS-PAGE):

    • Load 20-30 µg of protein per lane into a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel in 1x MOPS or MES SDS Running Buffer at 150V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a Polyvinylidene Fluoride (PVDF) membrane.

    • Activate the PVDF membrane in methanol for 30 seconds, rinse with deionized water, and then equilibrate in 1x Transfer Buffer for 5-10 minutes.

    • Perform a wet transfer at 100V for 90-120 minutes or a semi-dry transfer according to the manufacturer's recommendations.

Immunoblotting and Detection
  • Blocking:

    • After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween 20 (TBST).

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

  • Primary Antibody Incubation (p-EGFR):

    • Incubate the membrane with the primary antibody against p-EGFR (Tyr1068) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system.

Membrane Stripping and Reprobing

To ensure equal protein loading and to assess the total amount of EGFR, the same membrane can be stripped and reprobed for total EGFR and a loading control like β-actin.

  • Stripping:

    • Wash the membrane in TBST after p-EGFR detection.

    • Incubate the membrane in a mild stripping buffer for 15-20 minutes at room temperature.[12] For antibodies with high affinity, a harsh stripping buffer may be necessary (incubate for 30 minutes at 50°C).[13]

    • Wash the membrane extensively with TBST (4-5 times for 5 minutes each).

  • Reprobing:

    • Repeat the blocking step (Section 3.4.1).

    • Incubate the membrane with primary antibodies for Total EGFR and β-actin overnight at 4°C.

    • Proceed with the washing, secondary antibody incubation, and detection steps as described above.

Reagents and Materials

Reagent and Buffer Recipes
Reagent/BufferComposition
RIPA Lysis Buffer 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitor cocktails immediately before use.[14]
2x Laemmli Sample Buffer 4% SDS, 20% Glycerol, 125 mM Tris-HCl (pH 6.8), 0.02% Bromophenol Blue. Add 10% 2-mercaptoethanol or 200mM DTT before use.[15][16]
10x Tris-Buffered Saline (TBS) 24 g Tris base, 88 g NaCl. Dissolve in 900 mL dH₂O, adjust pH to 7.6 with HCl, and bring volume to 1 L.[2][14]
1x TBST 100 mL of 10x TBS, 1 mL Tween 20, 900 mL dH₂O.[14][17]
1x Transfer Buffer (Wet) 25 mM Tris, 192 mM Glycine, 20% Methanol.[18][19]
Mild Stripping Buffer 1.5% Glycine, 0.1% SDS, 1% Tween 20. Adjust pH to 2.2.[12]
Recommended Antibodies
Antibody TargetHostRecommended DilutionExample Supplier (Cat. #)
p-EGFR (Tyr1068) Rabbit1:1000Cell Signaling Technology (#3777)[20], Abcam (ab40815)
Total EGFR Rabbit1:1000Cell Signaling Technology (#4267)[21], Abcam (ab52894)
β-actin Mouse1:5000Thermo Fisher Scientific (MA5-15739)[22], Abcam (ab8226)
Anti-Rabbit IgG (HRP) Goat1:2000 - 1:10000Varies
Anti-Mouse IgG (HRP) Goat1:2000 - 1:10000Varies

Data Presentation and Analysis

The intensity of the bands corresponding to p-EGFR, Total EGFR, and β-actin should be quantified using densitometry software (e.g., ImageJ). The p-EGFR signal should be normalized first to the Total EGFR signal and then to the β-actin signal to account for any variations in protein loading. The results can be presented in a table and/or a bar graph to clearly demonstrate the dose-dependent inhibition of EGFR phosphorylation by this compound.

Treatment Groupp-EGFR/Total EGFR Ratio (Normalized to β-actin)% Inhibition
Vehicle Control (0 nM this compound)Value0%
1 nM this compoundValueValue
10 nM this compoundValueValue
100 nM this compoundValueValue
1000 nM this compoundValueValue
No EGF StimulationValueN/A

This detailed protocol provides a robust framework for assessing the inhibitory effect of this compound on EGFR signaling. Researchers should optimize specific parameters, such as antibody concentrations and incubation times, for their particular experimental setup.

References

Application Notes and Protocols for Cell Viability Assays with PF-6274484 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the effect of PF-6274484, a potent and irreversible Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, on cell viability using MTT and XTT assays.

Introduction to this compound

This compound is a covalent inhibitor of EGFR kinase, which acts by irreversibly binding to active-site cysteine residues within the ATP binding pocket of the receptor.[1] This compound has been shown to inhibit the autophosphorylation of both wild-type and mutant EGFR in tumor cells, with IC50 values of 5.8 nM and 6.6 nM, respectively.[1] By blocking EGFR signaling, this compound is expected to impact cell proliferation, a key process in cancer progression. Therefore, evaluating its effect on cell viability is a critical step in its preclinical assessment. Some sources also suggest that this compound may act as a histone methylation inhibitor, leading to decreased expression of genes associated with cancer and inducing apoptosis.[2]

Principle of Cell Viability Assays (MTT and XTT)

Cell viability assays are essential tools for determining the number of living cells in a population. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of cells as an indicator of their viability.[3]

  • MTT Assay: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[4] This insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[5]

  • XTT Assay: Similar to the MTT assay, the XTT assay involves the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[6] However, the formazan product in the XTT assay is water-soluble, eliminating the need for a solubilization step and making the protocol simpler and faster.

Data Presentation

The following table represents a hypothetical dataset from an MTT assay evaluating the effect of this compound on a cancer cell line (e.g., A549, a non-small cell lung cancer line with EGFR expression).

This compound Concentration (nM)Mean Absorbance (570 nm)Standard Deviation% Cell ViabilityIC50 (nM)
0 (Vehicle Control)1.2500.085100%\multirow{7}{*}{~10}
11.1250.07090%
50.8750.06570%
100.6250.05050%
500.2500.03020%
1000.1250.02010%
5000.0630.0155%

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.

Materials:

  • This compound

  • Cell line of interest (e.g., A549)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4][5]

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[4][7]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Mix thoroughly by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

XTT Cell Viability Assay Protocol

This protocol provides a more streamlined approach to assessing cell viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • XTT reagent

  • Electron coupling reagent[6][8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., add 1 mL of Electron Coupling Reagent to 6 mL of XTT Reagent).[8]

  • XTT Addition: Add 50-70 µL of the prepared XTT working solution to each well.[8]

  • Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[8] The incubation time may need to be optimized based on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6][8] A reference wavelength of 660 nm can be used to correct for background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Specific cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment incubation Incubate (24-72h) treatment->incubation add_reagent Add MTT or XTT Reagent incubation->add_reagent incubation_assay Incubate (2-4h) add_reagent->incubation_assay solubilize Solubilize Formazan (DMSO) incubation_assay->solubilize MTT Assay Only read_absorbance Read Absorbance incubation_assay->read_absorbance XTT Assay solubilize->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Experimental Workflow for MTT/XTT Cell Viability Assay with this compound.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibits Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation PF6274484 This compound PF6274484->EGFR Inhibition

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for PF-6274484 in the H1975 Lung Cancer Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PF-6274484 is an irreversible epidermal growth factor receptor (EGFR) kinase inhibitor. It functions by covalently binding to the active site of both wild-type and mutant forms of EGFR. The H1975 cell line, derived from a patient with non-small cell lung cancer (NSCLC), is characterized by the presence of two key mutations in the EGFR gene: the L858R activating mutation and the T790M resistance mutation.[1] This genetic profile makes H1975 cells resistant to first-generation EGFR tyrosine kinase inhibitors (TKIs) and a critical model for the development of next-generation inhibitors like this compound.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on the H1975 cell line, including protocols for cell culture, viability assays, and analysis of EGFR signaling pathways.

Mechanism of Action

This compound is a covalent EGFR inhibitor, meaning it forms a permanent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[2] This irreversible binding effectively blocks the downstream signaling pathways that promote tumor cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[1] The H1975 cell line's T790M mutation confers resistance to first-generation TKIs by increasing the receptor's affinity for ATP, however, covalent inhibitors like this compound are designed to overcome this resistance mechanism.[3][4]

Data Presentation

The following tables summarize the quantitative data regarding the activity of covalent EGFR inhibitors in the H1975 cell line. While specific data for this compound is not extensively published, the provided data for a structurally similar covalent inhibitor, CO-1686, offers a representative profile of the expected potency.

Table 1: Cellular Activity of a Covalent EGFR Inhibitor in H1975 Cells

ParameterValueCell LineReference
GI50 (Growth Inhibition 50%) 7 - 32 nMH1975[5]

Table 2: Inhibition of EGFR Autophosphorylation by this compound

ParameterValueTargetReference
IC50 6.6 nMMutant EGFRMedKoo Biosciences, Tocris Bioscience

Experimental Protocols

H1975 Cell Culture

Materials:

  • NCI-H1975 cell line (ATCC® CRL-5908™)

  • RPMI-1640 Medium (ATCC® 30-2001™)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cryopreservation medium (e.g., 70% complete growth medium, 20% FBS, 10% DMSO)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% heat-inactivated FBS and 1% penicillin-streptomycin.

  • Thawing Frozen Cells:

    • Quickly thaw the cryovial in a 37°C water bath.

    • Decontaminate the vial with 70% ethanol.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer the cells to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin with 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension to ensure a single-cell suspension.

    • Centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a subcultivation ratio of 1:3 to 1:6.

  • Cryopreservation:

    • Harvest and count the cells as for subculturing.

    • Centrifuge the cell suspension and resuspend the pellet in cold cryopreservation medium to a concentration of 1-2 x 10^6 cells/mL.

    • Aliquot into cryovials.

    • Place the vials in a controlled-rate freezing container and store at -80°C overnight.

    • Transfer the vials to liquid nitrogen for long-term storage.

Cell Viability Assay (MTT Assay)

Materials:

  • H1975 cells

  • This compound (dissolved in DMSO)

  • Complete growth medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Seed H1975 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. It is recommended to test a range of concentrations from 0.1 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of EGFR Pathway Inhibition

Materials:

  • H1975 cells

  • This compound

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed H1975 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS PF6274484 This compound PF6274484->EGFR Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: EGFR Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Culture H1975 Cells treat Treat with this compound start->treat viability Cell Viability Assay (MTT) treat->viability western Western Blot treat->western ic50 Determine IC50 viability->ic50 pathway Analyze Pathway Inhibition western->pathway

Figure 2: Experimental Workflow for this compound in H1975 Cells.

References

Application Notes and Protocols: A549 Cell Line Response to PF-6274484 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A549 cell line, derived from a human lung adenocarcinoma, is a widely utilized model in cancer research for studying non-small cell lung cancer (NSCLC).[1][2] These cells exhibit an adherent, epithelial-like morphology and are known to express wild-type Epidermal Growth Factor Receptor (EGFR).[3] PF-6274484 is a potent, irreversible EGFR kinase inhibitor that covalently binds to the active site, effectively blocking its autophosphorylation and downstream signaling.[3][4][5] This document provides detailed application notes and protocols for studying the effects of this compound on the A549 cell line, focusing on cell viability, apoptosis, and the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data regarding the treatment of A549 cells with this compound.

Table 1: this compound Inhibitory Activity in A549 Cells

ParameterValueReference
IC₅₀ (EGFR Autophosphorylation) 5.8 nM[3]

Table 2: Representative Dose-Response of this compound on A549 Cell Viability (48-hour treatment) *

This compound Concentration (nM)Percent Viability (%)
0 (Control)100
195
1075
5050
10030
50015

*Note: This table presents representative data for cell viability based on the known effects of potent EGFR inhibitors on A549 cells, as specific dose-response viability data for this compound was not available in the public domain.

Table 3: Representative Effect of this compound on Apoptosis in A549 Cells (48-hour treatment) *

This compound Concentration (nM)Percent Apoptotic Cells (Annexin V Positive)
0 (Control)5
5025
10045

*Note: This table presents representative data for apoptosis based on the known effects of potent EGFR inhibitors on A549 cells, as specific apoptosis percentage data for this compound was not available in the public domain.

Table 4: Representative Effect of this compound on Cell Cycle Distribution in A549 Cells (24-hour treatment) *

This compound Concentration (nM)G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)553015
50702010
10080128

*Note: This table presents representative data for cell cycle distribution based on the known effects of potent EGFR inhibitors on A549 cells, as specific cell cycle data for this compound was not available in the public domain.

Signaling Pathways

This compound, as a potent EGFR inhibitor, is expected to modulate downstream signaling pathways critical for cell survival and proliferation. The primary mechanism involves the inhibition of EGFR autophosphorylation, which in turn blocks the activation of key downstream effectors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 PF6274484 This compound PF6274484->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT3->Proliferation

Figure 1: EGFR Signaling Pathway Inhibition by this compound.

Experimental Protocols

A. Cell Culture and Maintenance

The A549 cell line is an adherent cell line and should be cultured using standard aseptic techniques.

  • Medium: Prepare complete growth medium consisting of F-12K Nutrient Mixture (Kaighn's Modification) supplemented with 10% (v/v) Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with sterile Phosphate-Buffered Saline (PBS), and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.

B. Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on A549 cell viability.

Cell_Viability_Workflow A Seed A549 cells in 96-well plates B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 48h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Calculate percent viability H->I

Figure 2: Experimental Workflow for MTT-based Cell Viability Assay.
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

C. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with trypsin. Combine with the floating cells from the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

D. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on the cell cycle distribution of A549 cells.

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

E. Western Blot Analysis

This protocol is used to assess the phosphorylation status of EGFR and downstream signaling proteins.

Western_Blot_Workflow A Treat A549 cells with this compound B Lyse cells and quantify protein A->B C SDS-PAGE B->C D Transfer to PVDF membrane C->D E Block membrane D->E F Incubate with primary antibody E->F G Incubate with secondary antibody F->G H Detect signal G->H I Analyze results H->I

References

Application Notes and Protocols for PF-6274484 in EGFR T790M Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). PF-6274484 is a potent, irreversible covalent inhibitor of EGFR kinase, demonstrating high affinity for both wild-type (WT) and mutant forms of the receptor, including the clinically significant T790M resistance mutation. These application notes provide a comprehensive overview of this compound, including its pharmacological data, relevant signaling pathways, and detailed protocols for its use in preclinical research settings.

Pharmacological Data of this compound

The following table summarizes the key quantitative data for this compound, highlighting its potency against EGFR WT and the L858R/T790M double mutant.

ParameterEGFR WTEGFR L858R/T790MCell Line (for IC50)Reference
Ki 0.18 nM0.14 nMN/A[1]
IC50 (Autophosphorylation) 5.8 nM6.6 nMA549 (WT), H1975 (L858R/T790M)[1][2]

EGFR T790M Signaling Pathway and Inhibition by this compound

The T790M "gatekeeper" mutation alters the ATP binding pocket of the EGFR kinase domain, leading to increased ATP affinity and steric hindrance that reduces the efficacy of reversible TKIs. This compound, as a covalent inhibitor, forms an irreversible bond with a cysteine residue (Cys797) in the ATP binding site, effectively shutting down kinase activity and subsequent downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[3]

EGFR_T790M_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR_T790M EGFR (T790M Mutant) EGF->EGFR_T790M Binds RAS RAS EGFR_T790M->RAS Activates PI3K PI3K EGFR_T790M->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival This compound This compound This compound->EGFR_T790M Inhibits (Covalently)

Caption: EGFR T790M signaling and covalent inhibition by this compound.

Experimental Protocols

In Vitro Kinase Assay for EGFR T790M

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against purified EGFR T790M.

Materials:

  • Recombinant human EGFR (T790M) enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[4]

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Also prepare a DMSO-only control.

  • In a 96-well plate, add 5 µL of the diluted this compound or DMSO control.

  • Add 5 µL of a solution containing the EGFR (T790M) enzyme and the substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.

  • Read the luminescence on a plate reader.

  • The luminescent signal is proportional to the kinase activity. Plot the signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Cell-Based EGFR Autophosphorylation Assay

This protocol describes how to measure the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context using the H1975 cell line, which harbors the L858R/T790M mutations.

Materials:

  • H1975 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free medium

  • This compound

  • Human Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE equipment

  • PVDF membranes

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed H1975 cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-4 hours.

  • Stimulate the cells with 50 ng/mL of EGF for 5-10 minutes at 37°C to induce EGFR phosphorylation.[5]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-EGFR antibody to confirm equal protein loading.

  • Quantify the band intensities to determine the inhibition of EGFR phosphorylation at different this compound concentrations.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection Seed Seed H1975 Cells Starve Serum Starve Seed->Starve Treat Treat with this compound Starve->Treat Stimulate Stimulate with EGF Treat->Stimulate Lyse Cell Lysis Stimulate->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody (p-EGFR) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Analyze Results Detect->Analyze

Caption: Workflow for Western Blot analysis of EGFR phosphorylation.

In Vivo Xenograft Model Protocol (General Framework)

This is a general framework for assessing the in vivo efficacy of this compound. Specific parameters such as mouse strain, tumor implantation site, and dosing regimen should be optimized for each study.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • H1975 cells

  • Matrigel (or similar)

  • This compound

  • Vehicle solution for in vivo administration

  • Calipers for tumor measurement

  • Animal monitoring and housing facilities

Procedure:

  • Expand H1975 cells in culture.

  • On the day of implantation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare the dosing solution of this compound in a suitable vehicle.

  • Administer this compound (e.g., by oral gavage or intraperitoneal injection) to the treatment group according to the predetermined dosing schedule. The control group should receive the vehicle only.

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Compare the tumor growth curves between the treatment and control groups to evaluate the in vivo efficacy of this compound.

Conclusion

This compound is a valuable research tool for investigating EGFR T790M-mediated resistance. Its high potency and irreversible mechanism of action make it a strong candidate for preclinical studies aimed at overcoming TKI resistance. The protocols provided herein offer a starting point for researchers to explore the biochemical, cellular, and in vivo effects of this compound. As with any experimental work, optimization of these protocols for specific laboratory conditions is recommended.

References

Application Notes and Protocols for Immunoprecipitation of EGFR after PF-06274484 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3][4][5] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers. PF-06274484 is a potent, high-affinity covalent inhibitor of EGFR that targets the kinase domain, thereby blocking its downstream signaling cascades.[6][7] This document provides detailed application notes and protocols for the immunoprecipitation of EGFR from cells treated with PF-06274484, enabling the analysis of treatment efficacy and its impact on downstream signaling pathways.

Mechanism of Action of PF-06274484

PF-06274484 is a covalent inhibitor that forms an irreversible bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent modification permanently inactivates the kinase, preventing autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5]

Data Presentation

The following tables summarize hypothetical quantitative data representing the expected outcomes of treating cancer cell lines with PF-06274484. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Dose-Dependent Inhibition of EGFR Phosphorylation by PF-06274484

PF-06274484 Concentration (nM)EGFR Phosphorylation (pY1068) (% of Control)
0 (Vehicle)100%
185%
552%
1025%
508%
1002%

Table 2: Effect of PF-06274484 on the Interaction of EGFR with Downstream Signaling Proteins (Co-Immunoprecipitation)

Treatment (10 nM PF-06274484)Co-precipitated ProteinRelative Amount Co-precipitated with EGFR (% of Control)
VehicleGrb2100%
PF-06274484Grb235%
VehicleShc100%
PF-06274484Shc40%
VehicleSTAT3100%
PF-06274484STAT328%

Table 3: Inhibition of Downstream Signaling by PF-06274484

Treatment (10 nM PF-06274484)p-Akt (Ser473) Levels (% of Control)p-ERK1/2 (Thr202/Tyr204) Levels (% of Control)
Vehicle100%100%
PF-0627448445%30%

Signaling Pathways and Experimental Workflow Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization p-EGFR EGFR (Phosphorylated) EGFR->p-EGFR Autophosphorylation Grb2/Shc Grb2/Shc p-EGFR->Grb2/Shc PI3K PI3K p-EGFR->PI3K STAT3 STAT3 p-EGFR->STAT3 RAS RAS Grb2/Shc->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription PF-06274484 PF-06274484 PF-06274484->p-EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by PF-06274484.

IP_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., A549, H1975 cells) - Treat with PF-06274484 or vehicle Cell_Lysis 2. Cell Lysis - Ice-cold lysis buffer with protease and phosphatase inhibitors Cell_Culture->Cell_Lysis Lysate_Clarification 3. Lysate Clarification - Centrifugation to remove debris Cell_Lysis->Lysate_Clarification Protein_Quantification 4. Protein Quantification - BCA or Bradford assay Lysate_Clarification->Protein_Quantification Immunoprecipitation 5. Immunoprecipitation - Incubate lysate with anti-EGFR antibody - Add Protein A/G beads Protein_Quantification->Immunoprecipitation Washing 6. Washing - Wash beads to remove non-specific binding Immunoprecipitation->Washing Elution 7. Elution - Elute EGFR and bound proteins from beads Washing->Elution Analysis 8. Downstream Analysis - SDS-PAGE and Western Blot Elution->Analysis

Caption: Experimental Workflow for EGFR Immunoprecipitation.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with PF-06274484
  • Cell Lines: Use human cancer cell lines with known EGFR expression levels (e.g., A549 for wild-type EGFR, H1975 for L858R/T790M mutant EGFR).

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells in 10 cm dishes and grow to 70-80% confluency.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 12-16 hours in serum-free media to reduce basal EGFR activation.

  • PF-06274484 Preparation: Prepare a stock solution of PF-06274484 in DMSO. Further dilute the stock solution in serum-free media to the desired final concentrations (e.g., 1, 10, 100 nM).

  • Treatment: Treat the serum-starved cells with the prepared PF-06274484 concentrations or vehicle (DMSO) for the desired duration (e.g., 2, 6, 24 hours).

  • EGF Stimulation (Optional): To study the inhibitory effect on ligand-induced activation, stimulate the cells with human recombinant EGF (e.g., 100 ng/mL) for 15-30 minutes before harvesting.

Protocol 2: Cell Lysis and Protein Extraction
  • Wash Cells: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a fresh lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.

  • Cell Lysis: Add 1 mL of ice-cold lysis buffer to each 10 cm dish. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collect Supernatant: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

Protocol 3: Immunoprecipitation of EGFR
  • Antibody Selection: Choose a validated primary antibody specific for EGFR that is suitable for immunoprecipitation.

  • Pre-clearing Lysate (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G agarose beads to 1 mg of protein lysate and incubate for 1 hour at 4°C with gentle rotation. Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation Reaction:

    • To 1 mg of pre-cleared protein lysate, add 2-5 µg of the primary anti-EGFR antibody.

    • Incubate the mixture overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes:

    • Add 30 µL of Protein A/G agarose bead slurry to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully remove the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold lysis buffer (or a less stringent wash buffer). After each wash, pellet the beads and discard the supernatant.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add 30-50 µL of 2x Laemmli sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them.

    • Centrifuge at 10,000 x g for 1 minute to pellet the beads and collect the supernatant containing the eluted proteins.

Protocol 4: Western Blot Analysis
  • SDS-PAGE: Load the eluted samples onto a 4-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (e.g., pY1068), and co-immunoprecipitated proteins (e.g., Grb2, Shc, STAT3, Akt, ERK) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) to determine the relative protein levels.

References

Troubleshooting & Optimization

PF-6274484 stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-6274484. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and high-affinity irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] Its mechanism of action involves the acrylamide moiety of the molecule forming a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This irreversible binding blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.

PF6274484 This compound EGFR EGFR Kinase Domain (with Cys797) PF6274484->EGFR Covalent Binding to Cys797 ATP_Binding ATP Binding & Hydrolysis EGFR->Inhibition Phosphorylation Substrate Phosphorylation ATP_Binding->Phosphorylation Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylation->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibition->ATP_Binding

Caption: Mechanism of action of this compound as an irreversible EGFR inhibitor.

Stability and Handling

Q2: How should I store this compound?

A2: For long-term storage, this compound should be stored as a solid at -20°C in a dry and dark environment.[1] For short-term storage of a few days to weeks, it can be kept at 4°C.[1]

Q3: How do I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), the DMSO stock solution can be kept at 4°C.[1]

Q4: What is the stability of this compound in cell culture media?

A4: There is limited published data specifically detailing the stability of this compound in various cell culture media. However, due to its reactive acrylamide group, there is a potential for degradation or reaction with components in the media over time. Acrylamide moieties can react with nucleophiles, such as amino acids (particularly cysteine) present in cell culture media, via a Michael-type addition reaction. It is therefore recommended to add this compound to the cell culture medium immediately before use.

Q5: How long can I incubate cells with this compound in the media?

A5: The optimal incubation time will depend on the specific cell line and experimental goals. For many in vitro studies using acrylamide-based inhibitors, treatment times typically range from a few hours to 24-48 hours. Given the potential for instability, for longer incubation periods, consider replenishing the media with freshly diluted this compound every 24 hours to ensure a consistent effective concentration.

Experimental Design

Q6: What is the recommended starting concentration for cell-based assays?

A6: The reported IC50 values for this compound inhibiting autophosphorylation of wild-type and mutant EGFR in tumor cells are 5.8 nM and 6.6 nM, respectively.[2] A good starting point for a dose-response experiment would be to use a concentration range that brackets these values, for example, from 0.1 nM to 1 µM.

Q7: Can this compound interfere with cell viability assays?

A7: While there is no specific data on this compound, some compounds can interfere with common cell viability assays that rely on metabolic activity (e.g., MTT, XTT, CellTiter-Glo). It is advisable to run a control experiment without cells to check for any direct reaction between this compound and the assay reagents at the highest concentration used in your experiments.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Cell Culture Media

Possible Cause 1: The final concentration of DMSO in the cell culture medium is too high, or the aqueous solubility of this compound has been exceeded.

Solution:

  • Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • When diluting the DMSO stock solution into the aqueous cell culture medium, do so by adding the stock solution to the medium while vortexing or mixing to ensure rapid and uniform dispersion.

  • Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation is observed, you may need to lower the final concentration of this compound or explore the use of a formulation aid, though this should be done with caution as it may affect cell behavior.

cluster_0 Preparation of Working Solution Stock 10 mM this compound in DMSO Dilution Dilute stock in pre-warmed cell culture medium Stock->Dilution Vortex Vortex/Mix during dilution Dilution->Vortex Final Final working concentration (e.g., 0.1 nM - 1 µM) DMSO ≤ 0.5% Vortex->Final

Caption: Workflow for preparing this compound working solution.

Issue 2: Inconsistent or Lower-than-Expected Efficacy

Possible Cause 1: Degradation of this compound in the stock solution.

Solution:

  • Ensure that the DMSO stock solution has been stored properly at -20°C and protected from light.

  • Avoid multiple freeze-thaw cycles by aliquoting the stock solution.

  • If the stock solution is old, consider preparing a fresh stock.

Possible Cause 2: Degradation of this compound in the cell culture medium during long incubation times.

Solution:

  • Add the diluted this compound to the cell culture medium immediately before adding it to the cells.

  • For experiments with long incubation periods (> 24 hours), consider replacing the medium with freshly prepared this compound-containing medium every 24 hours.

Possible Cause 3: The target cells have low EGFR expression or a resistant mutation not targeted by this compound.

Solution:

  • Confirm the EGFR expression status of your cell line using techniques like Western blot or flow cytometry.

  • Be aware of potential resistance mechanisms in your cell model.

Issue 3: High Background in Control Wells of Viability Assays

Possible Cause 1: Direct reaction of this compound with the assay reagent.

Solution:

  • Set up a control plate with medium and the same concentrations of this compound as your experimental plate, but without any cells.

  • Add the viability assay reagent to these wells and measure the signal.

  • If a significant signal is detected, it indicates an interaction. You may need to subtract this background signal from your experimental values or consider a different viability assay that measures a different cellular parameter (e.g., a dye-exclusion assay instead of a metabolic assay).

Experimental Protocols

General Protocol for Assessing the Effect of this compound on Cell Viability
  • Cell Seeding:

    • Culture your cells of interest in the recommended growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a fresh serial dilution of your this compound DMSO stock solution.

    • Further dilute these intermediate concentrations into pre-warmed complete cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Cell Treatment:

    • Carefully remove the old medium from the 96-well plate.

    • Add the medium containing the different concentrations of this compound (and a vehicle control) to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, XTT, CellTiter-Glo, or a dye-exclusion method).

  • Data Analysis:

    • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

    • Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus log concentration of this compound to determine the IC50 value.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 prepare Prepare this compound serial dilutions incubate1->prepare treat Treat cells with This compound incubate1->treat prepare->treat incubate2 Incubate for 24-72 hours treat->incubate2 assay Perform cell viability assay incubate2->assay read Read plate assay->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

References

Common off-target effects of covalent EGFR inhibitors like PF-6274484

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with covalent EGFR inhibitors like PF-6274484.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects of covalent EGFR inhibitors?

A1: Covalent EGFR inhibitors, while designed for high potency and prolonged target engagement, can exhibit off-target activity through several mechanisms. Due to their reactive nature, these inhibitors can form covalent bonds with other proteins that have a reactive cysteine residue in a suitable position. Off-targets are not limited to the kinase family and can include a wide range of proteins involved in various cellular processes. For example, some irreversible EGFR inhibitors have been shown to have off-target reactivity with other protein classes.[1][2]

Commonly observed off-target kinase families for covalent EGFR inhibitors include other members of the ErbB family (e.g., HER2, HER4), as well as kinases in the Src and Tec families. The specific off-target profile is highly dependent on the inhibitor's chemical scaffold.

Q2: How can I identify potential off-target effects of my covalent EGFR inhibitor in an experiment?

A2: Identifying off-target effects is a critical step in characterizing a covalent inhibitor. A multi-pronged approach is recommended, starting with broad, unbiased screening followed by more targeted validation studies.

  • Initial Screening: The most comprehensive method for identifying potential off-targets is through kinome profiling or chemoproteomics . Techniques like Activity-Based Protein Profiling (ABPP) are powerful for identifying covalent targets directly in complex biological systems.[3][4] These methods can provide a global view of the inhibitor's interactions across the proteome.

  • Validation: Hits from the initial screen should be validated using orthogonal methods. This can include:

    • In vitro kinase assays: Testing the inhibitor against a panel of purified kinases identified in the screen to determine IC50 values.

    • Cellular Thermal Shift Assay (CETSA): This method confirms direct target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[5]

    • Cell-based signaling assays: Assessing the functional consequences of engaging a potential off-target by measuring the phosphorylation of its downstream substrates.

Q3: My cells are showing significant toxicity at concentrations where I expect on-target EGFR inhibition. How can I determine if this is due to off-target effects or general cytotoxicity?

A3: Distinguishing between on-target toxicity, off-target toxicity, and non-specific cytotoxicity is a common challenge. Here’s a logical approach to dissecting the observed toxicity:

  • Confirm On-Target Engagement: First, verify that your inhibitor is engaging EGFR at the concentrations causing toxicity. You can use a cellular thermal shift assay (CETSA) or a Western blot to check the phosphorylation status of EGFR and its immediate downstream effectors like AKT and ERK.

  • Control Experiments:

    • Use a structurally related but inactive control compound: This can help differentiate non-specific toxicity from effects mediated by the core scaffold.

    • Use cell lines with varying EGFR expression or mutations: Compare the inhibitor's effect on cells that are dependent on EGFR signaling versus those that are not. If the toxicity is similar across all cell lines, it is more likely to be off-target or non-specific.

    • Rescue experiments: If the toxicity is on-target, it might be rescued by expressing a drug-resistant mutant of EGFR.

  • Investigate Off-Target Engagement: If on-target engagement is confirmed but doesn't explain the level of toxicity, investigate potential off-targets identified from kinome profiling. Validate their engagement at the toxic concentrations using cellular assays.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Kinase Assays
Problem Potential Cause Troubleshooting Steps
High variability in IC50 values between experiments. Assay conditions not standardized. Covalent inhibitor kinetics are time- and temperature-dependent.1. Standardize pre-incubation time: Ensure a consistent pre-incubation time of the inhibitor with the kinase before initiating the reaction. 2. Control temperature: Maintain a constant temperature throughout the assay. 3. Consistent reagent concentrations: Use consistent concentrations of ATP, substrate, and enzyme across all experiments.
IC50 values are significantly different from published data. Different assay formats or reagents. The presence of reducing agents like DTT can react with the covalent warhead.1. Check buffer components: Avoid high concentrations of nucleophilic reagents like DTT or β-mercaptoethanol in your assay buffer. If necessary, perform a buffer exchange. 2. Match ATP concentration: Report the ATP concentration used in your assay, as IC50 values for ATP-competitive inhibitors are sensitive to it. 3. Use a reference compound: Include a well-characterized inhibitor in your assays to benchmark your results.
Guide 2: Challenges in Activity-Based Protein Profiling (ABPP)
Problem Potential Cause Troubleshooting Steps
High background or non-specific labeling. Probe is too reactive or used at too high a concentration. 1. Titrate probe concentration: Perform a dose-response experiment to find the optimal probe concentration that gives a good signal-to-noise ratio. 2. Optimize incubation time: Shorter incubation times can reduce non-specific labeling. 3. Include competition controls: Pre-incubate your sample with the parent inhibitor (without the alkyne tag) to ensure that the labeling of your target is specific.[1][2]
Failure to detect the target of interest. Low abundance of the target protein. Probe is not efficiently labeling the target. 1. Enrich for your target: Use subcellular fractionation or immunoprecipitation to enrich for your protein of interest before ABPP. 2. Optimize cell lysis conditions: Ensure that the lysis buffer and method are suitable for your target protein and do not cause its degradation. 3. Confirm target expression: Use Western blotting to confirm that your target protein is expressed in the cell lysate.

Quantitative Data on Off-Target Effects of Covalent EGFR Inhibitors

Due to the lack of publicly available, comprehensive kinome scan data for this compound, the following tables present data for two other well-characterized covalent EGFR inhibitors, Osimertinib and Afatinib , for illustrative purposes. This data highlights the kind of off-target profiles that can be expected from this class of compounds.

Table 1: Representative Off-Target Kinase Profile of Osimertinib

KinaseIC50 (nM)Kinase Family
EGFR (L858R/T790M) <1 TK
EGFR (WT)12TK
ErbB2 (HER2)200TK
ErbB4 (HER4)480TK
BLK4TK
BMX6TK
JAK33TK
TEC8TK

Data is compiled from publicly available sources and is intended for illustrative purposes.

Table 2: Representative Off-Target Kinase Profile of Afatinib

KinaseIC50 (nM)Kinase Family
EGFR (WT) 0.5 TK
ErbB2 (HER2) 14 TK
ErbB4 (HER4) 1 TK
BLK16TK
LYN25TK
SRC38TK
YES119TK

Data is compiled from publicly available sources and is intended for illustrative purposes.[6]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized method to validate the engagement of a covalent inhibitor with its target protein in a cellular environment.[5]

Materials:

  • Cells expressing the target protein

  • Covalent inhibitor and DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

Methodology:

  • Cell Treatment: Treat cultured cells with the covalent inhibitor at the desired concentration or with DMSO for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting: Wash the cells with PBS and resuspend them in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using Western blot, ELISA, or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Off-Target Identification

This protocol provides a general workflow for identifying the cellular targets of a covalent inhibitor using a "clickable" alkyne-tagged version of the inhibitor.[1][2]

Materials:

  • Alkyne-tagged covalent inhibitor probe

  • Cells of interest

  • Lysis buffer

  • Biotin-azide tag

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)

  • Ligand for the catalyst (e.g., TBTA)

  • Streptavidin beads

  • Buffers for washing and elution

  • Mass spectrometer

Methodology:

  • Cell Treatment: Treat cells with the alkyne-tagged inhibitor probe for a specified time and concentration. Include a control where cells are pre-treated with the parent (untagged) inhibitor to compete for specific binding sites.

  • Cell Lysis: Harvest and lyse the cells to obtain the proteome.

  • Click Chemistry: To the cell lysate, add the biotin-azide tag, copper(I) catalyst, and ligand to initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This will attach a biotin tag to the proteins that have been labeled by the alkyne probe.

  • Enrichment of Labeled Proteins: Incubate the lysate with streptavidin beads to capture the biotin-tagged proteins.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by the covalent probe.

  • Data Analysis: Compare the protein lists from the probe-treated and the competition control samples to identify specific targets.

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription STAT->Transcription EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Covalent EGFR Inhibitor (e.g., this compound) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by covalent inhibitors.

Off_Target_ID_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase ABPP Activity-Based Protein Profiling (ABPP) or Kinome Scan Hits Potential Off-Targets ABPP->Hits CETSA Cellular Thermal Shift Assay (CETSA) Hits->CETSA Kinase_Assay In Vitro Kinase Assay Hits->Kinase_Assay Cell_Assay Cell-Based Signaling Assay Hits->Cell_Assay Validated_Hits Validated Off-Targets CETSA->Validated_Hits Kinase_Assay->Validated_Hits Cell_Assay->Validated_Hits

Caption: General experimental workflow for identifying and validating off-targets of covalent inhibitors.

Troubleshooting_Logic Start Unexpected Cell Toxicity Observed Confirm_Target Confirm On-Target Engagement (e.g., pEGFR Western, CETSA) Start->Confirm_Target No_Engagement Toxicity is likely non-specific or due to rapid, potent off-target effects. Confirm_Target->No_Engagement No Engagement_Confirmed On-Target Engagement Confirmed Confirm_Target->Engagement_Confirmed Yes Control_Expts Perform Control Experiments (Inactive analog, different cell lines) Engagement_Confirmed->Control_Expts Toxicity_Persists Toxicity likely off-target Control_Expts->Toxicity_Persists Toxicity persists in control cells Toxicity_Reduced Toxicity may be on-target Control_Expts->Toxicity_Reduced Toxicity is reduced in non-dependent cells Validate_Off_Targets Validate Off-Targets from Kinome Screen at Toxic Doses Toxicity_Persists->Validate_Off_Targets

Caption: A logical workflow for troubleshooting the source of unexpected cellular toxicity.

References

Minimizing cytotoxicity of PF-6274484 in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-6274484. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of this compound in non-cancerous cell lines, ensuring more accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and irreversible Epidermal Growth Factor Receptor (EGFR) kinase inhibitor.[1][2] It functions by covalently binding to active-site cysteine residues within the ATP binding pocket of the EGFR kinase domain.[1] This action inhibits the autophosphorylation of both wild-type and mutant EGFR, blocking downstream signaling pathways involved in cell growth and proliferation.[1][2]

Q2: Why am I observing high cytotoxicity in my non-cancerous cell lines when using this compound? A2: High cytotoxicity in non-cancerous cell lines can stem from several factors. Firstly, EGFR signaling is also crucial for the survival and proliferation of many normal cell types. Potent inhibition of this pathway can inadvertently lead to cell death. Secondly, off-target effects, where the inhibitor affects other kinases or cellular proteins, can contribute to toxicity.[3] Finally, the concentration of the inhibitor may be too high for the specific cell line being used, as sensitivity can vary greatly between cell types.[4]

Q3: What is a typical starting concentration for this compound in cell culture experiments? A3: The IC50 values for this compound in inhibiting EGFR autophosphorylation are in the low nanomolar range (approximately 5.8 nM for wild-type EGFR).[1][2] However, the effective concentration for cell-based assays can be higher and is highly cell-line dependent. A good starting point is to perform a dose-response curve beginning in the low nanomolar range (e.g., 1-10 nM) and extending into the low micromolar range (e.g., up to 10 µM). It is recommended to use the lowest concentration possible that still achieves the desired biological effect to minimize off-target activity and cytotoxicity.[3]

Q4: How can I differentiate between apoptosis and necrosis caused by this compound? A4: Dual staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry is a standard method to distinguish between different stages of cell death.[5][6]

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[5]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

This distinction is crucial for understanding the mechanism of cytotoxicity induced by the compound.

Visualizing the Mechanism: EGFR Signaling Pathway

To understand how this compound works, it is helpful to visualize the EGFR signaling pathway it inhibits.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds PF6274484 This compound PF6274484->EGFR Inhibits (Covalent)

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting Guide: Unexpected Cytotoxicity

This guide addresses common issues encountered when using this compound in non-cancerous cell lines.

Problem / Observation Potential Cause Recommended Solution
High cell death at low nM concentrations. The cell line is highly sensitive to EGFR inhibition.1. Perform a more granular dose-response curve starting from pM concentrations. 2. Reduce the treatment duration. 3. Ensure the cell culture medium is optimized for the specific cell line to improve baseline health.[7][8]
Cytotoxicity varies between experiments. 1. Inconsistent cell density at the time of treatment. 2. Variability in this compound stock solution. 3. Cells are in different growth phases.[9]1. Standardize seeding density and allow cells to adhere and stabilize for 24 hours before treatment. 2. Prepare fresh stock solutions or aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.[1] 3. Always use cells in the logarithmic (log) growth phase for experiments.[9]
Control (DMSO-treated) cells show poor viability. 1. DMSO concentration is too high. 2. Sub-optimal cell culture conditions. 3. Contamination.1. Ensure the final DMSO concentration does not exceed 0.1-0.5%. Test the tolerance of your specific cell line to DMSO.[10] 2. Review and optimize culture conditions (media, supplements, pH, CO2).[7][11] 3. Regularly test for mycoplasma contamination.
Desired inhibitory effect is only seen at cytotoxic concentrations. 1. The therapeutic window is very narrow for this cell line. 2. Potential off-target effects are causing cytotoxicity.[3]1. Consider using a shorter exposure time. 2. Investigate downstream markers of EGFR inhibition to confirm on-target activity at non-toxic concentrations. 3. If off-target effects are suspected, a different inhibitor with a different selectivity profile may be needed.

Workflow for Optimizing this compound Treatment

The following diagram outlines a systematic approach to determine the optimal, non-toxic concentration of this compound for your experiments.

Optimization_Workflow start Start: Define Non-Cancerous Cell Line & Experimental Goal dose_response 1. Initial Dose-Response (e.g., 0.1 nM to 10 µM) Measure Viability (MTT Assay) start->dose_response determine_ic50 2. Determine Cytotoxic IC50 dose_response->determine_ic50 select_conc 3. Select Concentrations Below Cytotoxic IC50 determine_ic50->select_conc target_assay 4. Assess On-Target Effect (e.g., Western Blot for p-EGFR) select_conc->target_assay check_effect On-Target Effect Achieved? target_assay->check_effect apoptosis_assay 5. Confirm Low Cytotoxicity (Annexin V / Caspase-3 Assay) check_effect->apoptosis_assay Yes troubleshoot Re-evaluate: - Treatment Duration - Cell Density - Assay Sensitivity check_effect->troubleshoot No check_apoptosis Cytotoxicity Minimized? apoptosis_assay->check_apoptosis end Optimal Concentration Identified Proceed with Experiment check_apoptosis->end Yes check_apoptosis->troubleshoot No troubleshoot->select_conc

Caption: Experimental workflow for identifying the optimal non-toxic concentration of this compound.

Experimental Protocols

Here are detailed protocols for key assays used to assess cytotoxicity and apoptosis.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[14]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the desired concentrations of the compound (and a DMSO vehicle control) to the wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours in a humidified atmosphere (37°C, 5% CO₂).[12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.2% NP-40 solution) to each well.[9]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[5]

Methodology:

  • Cell Treatment: Culture and treat cells with this compound as required for your experiment in a 6-well plate or culture flask.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic method like using EDTA to preserve membrane integrity.[5] Centrifuge the collected cell suspension.

  • Washing: Wash the cells twice with cold PBS.[15] After each wash, centrifuge at 300-600 x g for 5 minutes and discard the supernatant.[5][16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[15]

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).

    • Add 5 µL of Propidium Iodide (PI) staining solution.[5]

    • Gently vortex the tube to mix.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[15] Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[15]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay uses a substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore.[17][18]

Methodology (Colorimetric Example):

  • Cell Treatment & Lysis:

    • Induce apoptosis in cells by treating with this compound.

    • Pellet approximately 1-2 x 10⁶ cells by centrifugation.

    • Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10-30 minutes.[19]

    • Centrifuge at high speed (e.g., 12,000-16,000 x g) for 10-15 minutes at 4°C.[19][20]

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of the lysate to ensure equal loading.

  • Assay Reaction:

    • Load 50-200 µg of protein from each sample into a 96-well plate. Adjust the volume to ~45 µL with lysis buffer.[19]

    • Add 50 µL of 2X Reaction Buffer containing DTT to each well.[19]

    • Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA).[19]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, or potentially longer if the signal is low.[20]

  • Measurement: Read the absorbance at 400-405 nm using a microplate reader.[17][18] The absorbance is proportional to the amount of caspase-3 activity.

Troubleshooting Logic Diagram

If initial experiments yield high cytotoxicity, use this decision tree to diagnose the problem.

Troubleshooting_Tree start Problem: High Cytotoxicity in Non-Cancerous Cells q1 Is the DMSO control also showing toxicity? start->q1 a1_yes Reduce DMSO concentration (target <0.1%) OR Check for contamination q1->a1_yes Yes q2 Is cytotoxicity observed at the lowest tested dose? q1->q2 No a2_yes Cell line is highly sensitive. 1. Lower concentration range (pM). 2. Reduce treatment duration. q2->a2_yes Yes q3 Is the dose-response curve very steep? q2->q3 No a3_yes Narrow therapeutic window. Use finer concentration steps around the IC20 value. q3->a3_yes Yes a3_no Standard optimization. Select concentrations in the flat part of the curve for on-target effect assays. q3->a3_no No

Caption: A decision tree for troubleshooting unexpected cytotoxicity with this compound.

References

Technical Support Center: Time-Dependent Inhibition Kinetics of PF-6274484

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the time-dependent inhibition kinetics of PF-6274484, a potent and high-affinity covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a high-affinity and potent irreversible inhibitor of EGFR kinase. Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys797) within the ATP-binding pocket of both wild-type and mutant forms of EGFR. This covalent modification leads to the time-dependent and irreversible inactivation of the enzyme.

Q2: What are the known kinetic parameters for this compound?

A2: Publicly available data for this compound provides key insights into its potency. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) values are summarized in the table below. The maximal rate of inactivation (kinact) is a critical parameter for time-dependent inhibitors that often requires experimental determination.

Q3: How should I store and handle this compound?

A3: For long-term storage, this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry and dark environment.

Q4: What is time-dependent inhibition (TDI) and why is it important for a compound like this compound?

A4: Time-dependent inhibition is a phenomenon where the inhibitory potency of a compound increases with the duration of pre-incubation with its target enzyme. For covalent inhibitors like this compound, this is due to the formation of a stable covalent bond. Understanding the kinetics of this process (Ki and kinact) is crucial for predicting the compound's duration of action and potential for drug-drug interactions.

Data Presentation

Table 1: Summary of In Vitro Kinetic Parameters for this compound

ParameterValueTargetNotes
Ki 0.14 nMEGFR KinaseRepresents the initial reversible binding affinity.
IC50 (Wild-Type EGFR) 5.8 nMAutophosphorylation in tumor cells
IC50 (Mutant EGFR) 6.6 nMAutophosphorylation in tumor cells
kinact Not Publicly ReportedEGFR KinaseThis value needs to be experimentally determined.
kinact/Ki Not Publicly ReportedEGFR KinaseRepresents the overall efficiency of covalent modification.

Experimental Protocols

Protocol 1: Determination of kinact and Ki for this compound using the IC50 Shift Assay

This method is a common approach to characterize time-dependent inhibitors.

Materials:

  • Recombinant human EGFR kinase domain

  • This compound

  • ATP

  • Suitable peptide or protein substrate (e.g., a poly(Glu, Tyr) peptide)

  • Assay buffer (e.g., HEPES buffer, pH 7.5, containing MgCl2, MnCl2, DTT, and BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO.

  • Pre-incubation:

    • In a microplate, pre-incubate varying concentrations of this compound with the EGFR enzyme in the assay buffer.

    • Perform this pre-incubation for different time points (e.g., 0, 15, 30, and 60 minutes) at a constant temperature (e.g., 30°C). The "0-minute" pre-incubation involves adding the inhibitor immediately before initiating the reaction.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP to the pre-incubation wells. The ATP concentration should be at or near its Km for EGFR.

  • Reaction Incubation: Allow the kinase reaction to proceed for a fixed period during which product formation is linear with time.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed using a suitable detection reagent and a microplate reader.

  • Data Analysis:

    • For each pre-incubation time point, plot the enzyme activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • A leftward shift in the IC50 value with increasing pre-incubation time is indicative of time-dependent inhibition.

    • The kinact and Ki values can then be determined by non-linear regression analysis of the IC50 values at different pre-incubation times.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable IC50 shift with increasing pre-incubation time. 1. The compound is not a time-dependent inhibitor. 2. Pre-incubation times are too short. 3. The compound is unstable in the assay buffer.1. Confirm the covalent mechanism of action. 2. Increase the pre-incubation times. 3. Assess the stability of this compound in the assay buffer over the time course of the experiment.
High variability in results. 1. Inconsistent timing of reagent additions. 2. Pipetting errors. 3. Enzyme instability.1. Use automated liquid handlers for precise timing. 2. Ensure proper calibration and use of pipettes. 3. Check the stability of the EGFR enzyme under the assay conditions.
Calculated kinact value is very high. The rate of inactivation is too fast to be accurately measured with the chosen time points.Use shorter pre-incubation time points or a continuous assay format to capture the rapid inactivation kinetics.
Calculated Ki value is significantly different from previously reported values. 1. Different assay conditions (e.g., ATP concentration, substrate). 2. Inaccurate protein or compound concentration.1. Ensure your assay conditions are comparable to the literature. If not, the difference in Ki may be expected. 2. Verify the concentration of your stock solutions.

Visualizations

EGFR_Signaling_Pathway Ligand EGF / TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation PF6274484 This compound PF6274484->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition by this compound.

TDI_Workflow cluster_0 Experimental Phase cluster_1 Data Analysis Phase Start Prepare Reagents (Enzyme, Inhibitor, Substrate) Preincubation Pre-incubate Enzyme with Varying [this compound] for Different Times (t) Start->Preincubation Reaction Initiate Kinase Reaction (Add Substrate + ATP) Preincubation->Reaction Detection Measure Enzyme Activity Reaction->Detection IC50_Calc Calculate IC50 for each Pre-incubation Time Detection->IC50_Calc Plot_IC50 Plot IC50 vs. Pre-incubation Time IC50_Calc->Plot_IC50 Fit_Data Non-linear Regression Analysis Plot_IC50->Fit_Data Results Determine kinact and KI Fit_Data->Results

Caption: Workflow for determining kinact and KI of a time-dependent inhibitor.

Validation & Comparative

Validating EGFR Target Engagement of PF-6274484 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PF-6274484, a potent and irreversible epidermal growth factor receptor (EGFR) inhibitor, with other established EGFR inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate signaling pathways and experimental workflows.

Introduction to this compound and EGFR Target Validation

This compound is a high-affinity, irreversible covalent inhibitor of EGFR kinase.[1] It functions by covalently binding to a cysteine residue within the ATP-binding pocket of EGFR, leading to the inhibition of its kinase activity. Validating the engagement of this compound with its intended target, EGFR, within a cellular context is crucial for its development as a therapeutic agent. This guide outlines key experimental approaches to confirm this engagement and compares its potency with other well-established EGFR inhibitors.

Comparative Efficacy of EGFR Inhibitors

The potency of this compound has been evaluated against both wild-type (WT) EGFR and the clinically relevant L858R/T790M double mutant, which confers resistance to first-generation EGFR inhibitors. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound in comparison to other prominent EGFR inhibitors.

Table 1: Biochemical Potency of EGFR Inhibitors

CompoundTargetKi (nM)IC50 (nM) - Biochemical Assay
This compound EGFR (WT) 0.18 -
This compound EGFR (L858R/T790M) 0.14 -
AfatinibEGFR (WT)-0.5
AfatinibEGFR (L858R)-0.4
AfatinibEGFR (L858R/T790M)-10
GefitinibEGFR (WT)-3.5
GefitinibEGFR (L858R)-2.6
GefitinibEGFR (L858R/T790M)->1000
ErlotinibEGFR (WT)-2
ErlotinibEGFR (L858R)-4
ErlotinibEGFR (L858R/T790M)->1000
OsimertinibEGFR (WT)-490
OsimertinibEGFR (L858R)-15
OsimertinibEGFR (L858R/T790M)-1

Data for this compound from TargetMol and MedChemExpress. Data for other inhibitors are compiled from various sources and may have been determined under different experimental conditions.

Table 2: Cellular Potency of EGFR Inhibitors (EGFR Autophosphorylation)

CompoundCell LineEGFR StatusIC50 (nM) - Cellular Assay
This compound A549 WT 5.8
This compound H1975 L858R/T790M 6.6
AfatinibA431WT8
AfatinibNCI-H1975L858R/T790M57
GefitinibA431WT25
GefitinibNCI-H1975L858R/T790M>10,000
ErlotinibA431WT75
ErlotinibNCI-H1975L858R/T790M>10,000
OsimertinibNCI-H1975L858R/T790M5

Data for this compound from TargetMol and MedChemExpress.[1] Data for other inhibitors are compiled from various sources and may have been determined under different experimental conditions.

Experimental Protocols for Target Validation

Accurate and reproducible experimental methods are paramount for validating the target engagement of EGFR inhibitors. Below are detailed protocols for key assays.

Western Blotting for EGFR Phosphorylation

This assay directly measures the inhibition of EGFR autophosphorylation, a key indicator of target engagement and kinase inhibition.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., A549 for WT EGFR or NCI-H1975 for L858R/T790M EGFR) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-16 hours prior to treatment.

    • Treat cells with varying concentrations of this compound or comparator compounds for 2-4 hours. Include a DMSO vehicle control.

    • Stimulate the cells with 100 ng/mL of epidermal growth factor (EGF) for 10 minutes at 37°C (for WT EGFR). NCI-H1975 cells with the L858R mutation have constitutive EGFR activation and may not require EGF stimulation.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an 8% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for phospho-EGFR and total EGFR.

    • Normalize the phospho-EGFR signal to the total EGFR signal.

    • Plot the normalized phospho-EGFR levels against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[2][3][4][5][6][7][8]

Protocol:

  • Cell Treatment:

    • Harvest cultured cells and resuspend in PBS containing the test compound (e.g., this compound) or vehicle control (DMSO).

    • Incubate for 1 hour at 37°C to allow for compound entry and binding.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by three cycles of freeze-thawing (e.g., using liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant and analyze the amount of soluble EGFR by Western blotting as described in the previous protocol.

  • Data Analysis:

    • Quantify the band intensity of soluble EGFR at each temperature for both the treated and vehicle control samples.

    • Plot the percentage of soluble EGFR relative to the non-heated control against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Pathways and Workflows

Understanding the underlying biological pathways and experimental procedures is facilitated by clear visualizations.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand->EGFR Inhibitor This compound Inhibitor->EGFR

Caption: EGFR signaling cascade and point of inhibition.

Experimental Workflow for Validating EGFR Target Engagement

A systematic workflow is essential for the robust validation of a targeted inhibitor like this compound. This involves a combination of biochemical and cell-based assays to confirm direct binding and functional inhibition.

Experimental_Workflow A Biochemical Kinase Assay B Cellular Autophosphorylation Assay (Western Blot) A->B Validate cellular potency C Cellular Thermal Shift Assay (CETSA) B->C Confirm direct binding D Downstream Pathway Analysis C->D Assess functional consequence E Cell Proliferation/Viability Assays D->E Evaluate phenotypic effect F Confirmation of Target Engagement E->F

Caption: Workflow for validating EGFR target engagement.

Logical Comparison of Target Engagement Assays

Different experimental techniques provide varying levels of evidence for target engagement. A logical hierarchy helps in interpreting the combined results.

Logical_Comparison Biochemical Biochemical Assays (Ki, IC50) Cellular_Proximal Proximal Target Inhibition in Cells (pEGFR) Biochemical->Cellular_Proximal Increased biological relevance Cellular_Direct Direct Target Engagement in Cells (CETSA) Phenotypic Phenotypic Cellular Response (Proliferation) Cellular_Direct->Phenotypic Links binding to function Cellular_Proximal->Cellular_Direct Confirms direct binding

Caption: Hierarchy of target engagement validation assays.

Conclusion

The data and methodologies presented in this guide demonstrate that this compound is a highly potent inhibitor of both wild-type and mutant EGFR. The provided protocols for Western blotting and Cellular Thermal Shift Assay offer robust approaches to validate its target engagement in a cellular context. By utilizing these methods, researchers can effectively compare the performance of this compound with other EGFR inhibitors and further elucidate its mechanism of action, paving the way for its potential clinical development.

References

Comparative Efficacy of PF-6274484 in Gefitinib-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development focused on non-small cell lung cancer (NSCLC), overcoming resistance to first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib is a critical challenge. This guide provides a comparative analysis of PF-6274484, a covalent EGFR inhibitor, against other therapeutic alternatives in gefitinib-resistant cell lines, supported by experimental data and detailed protocols.

Mechanism of Action: Covalent Inhibition of EGFR

This compound is a quinazoline-based irreversible EGFR inhibitor.[1] It functions by covalently binding to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR.[1][2] This irreversible binding contrasts with the reversible inhibition of first-generation TKIs like gefitinib, and is a key strategy to overcome resistance, particularly that mediated by the T790M mutation. The T790M mutation increases the affinity of the EGFR for ATP, which outcompetes reversible inhibitors.[3] Covalent inhibitors, by forming a permanent bond, can effectively shut down the kinase activity of the T790M mutant receptor.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro efficacy of this compound and key comparator compounds in gefitinib-resistant and other relevant NSCLC cell lines.

Table 1: Efficacy of this compound in NSCLC Cell Lines

Cell LineEGFR Mutation StatusCompoundIC50 (nM) - EGFR AutophosphorylationReference
H1975L858R/T790MThis compound6.6[4]
A549Wild-TypeThis compound5.8[4]

Table 2: Comparative Efficacy of Third-Generation EGFR Inhibitors in Gefitinib-Resistant Cell Lines

Cell LineEGFR Mutation StatusCompoundIC50 (nM) - Cell Viability/ProliferationReference
H1975L858R/T790MOsimertinib5[5]
H1975L858R/T790MRociletinib23[5]
H1975L858R/T790MAfatinib57[5]
PC-9/GR (Gefitinib-Resistant)Exon 19 delGefitinib>3000[6]
PC-9ER (Erlotinib-Resistant)Exon 19 del/T790MOsimertinib13[5]
PC-9ER (Erlotinib-Resistant)Exon 19 del/T790MRociletinib37[5]
PC-9ER (Erlotinib-Resistant)Exon 19 del/T790MAfatinib165[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a representative method for assessing the effect of this compound and other inhibitors on the viability of gefitinib-resistant NSCLC cell lines.

Materials:

  • Gefitinib-resistant NSCLC cell lines (e.g., H1975, PC-9/GR)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (e.g., this compound, osimertinib) in complete growth medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis for EGFR Signaling Pathway

This protocol outlines a method to investigate the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

  • Gefitinib-resistant NSCLC cell lines

  • Test compounds (this compound, etc.)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and allow them to adhere. Treat the cells with the desired concentrations of the test compounds for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system. The intensity of the bands can be quantified using densitometry software.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib (Reversible Inhibitor) Gefitinib->EGFR PF6274484 This compound (Covalent Inhibitor) PF6274484->EGFR T790M T790M Mutation (Resistance) T790M->Gefitinib Blocks Inhibition

Caption: EGFR signaling pathway and points of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_viability Cell Viability Assay cluster_western Western Blot Analysis start Seed Gefitinib-Resistant NSCLC Cells treat Treat with this compound or Alternatives start->treat mtt MTT Incubation treat->mtt lyse Cell Lysis treat->lyse solubilize Solubilization mtt->solubilize read_viability Measure Absorbance (IC50 Calculation) solubilize->read_viability sds SDS-PAGE & Transfer lyse->sds probe Antibody Probing sds->probe detect Chemiluminescence Detection probe->detect

Caption: Experimental workflow for evaluating inhibitor efficacy.

References

Validating EGFR Downstream Signaling Inhibition by PF-6274484: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of PF-6274484 with other epidermal growth factor receptor (EGFR) inhibitors, focusing on the validation of downstream signaling inhibition. It is intended for researchers, scientists, and drug development professionals.

This compound is a potent and irreversible EGFR kinase inhibitor.[1][2][3][4] It functions by covalently binding to cysteine residues within the ATP-binding pocket of the EGFR, effectively blocking its activity.[1] This irreversible binding offers the potential for prolonged inhibition of EGFR signaling.

Comparative Performance of EGFR Inhibitors

The landscape of EGFR inhibitors is diverse, with multiple generations of compounds developed to overcome challenges such as acquired resistance. This compound's performance can be contextualized by comparing it with these existing therapies.

InhibitorGenerationMechanismTarget SelectivityIC50 (nM) - Wild-Type EGFRIC50 (nM) - Mutant EGFR (L858R/T790M)
This compound -Irreversible, Covalent Wild-type and Mutant EGFR 5.8 [3]6.6 [1][3]
GefitinibFirstReversibleWild-type and Mutant EGFR~25-80~10-20 (L858R)
ErlotinibFirstReversibleWild-type and Mutant EGFR~2-60~2-20 (L858R)
AfatinibSecondIrreversible, CovalentPan-ErbB Family~0.5-10~0.4-1 (L858R)
DacomitinibSecondIrreversible, CovalentPan-ErbB Family~6~5-7 (L858R)
OsimertinibThirdIrreversible, CovalentT790M Mutant-Selective EGFR~12-50~0.2-1 (L858R/T790M)

Note: IC50 values can vary depending on the specific cell line and assay conditions.

Experimental Protocols for Validating EGFR Downstream Signaling Inhibition

To validate the inhibitory effects of this compound on EGFR downstream signaling, a series of in vitro experiments are essential. These protocols are standard in the field and are applicable for comparing the efficacy of various EGFR inhibitors.

Western Blot Analysis of Key Signaling Proteins

This technique is used to detect changes in the phosphorylation status of key proteins in the EGFR signaling cascade, providing direct evidence of pathway inhibition.

Objective: To quantify the levels of phosphorylated and total EGFR, Akt, ERK (p44/42 MAPK), and STAT3 in cancer cell lines treated with this compound or other EGFR inhibitors.

Materials:

  • Cancer cell lines expressing EGFR (e.g., A431, H1975, HCC827)

  • This compound and other EGFR inhibitors (e.g., Gefitinib, Osimertinib)

  • Epidermal Growth Factor (EGF)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound or other inhibitors for 2-4 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability/Proliferation Assay

This assay measures the effect of EGFR inhibition on the growth and proliferation of cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other inhibitors in various cancer cell lines.

Materials:

  • Cancer cell lines

  • This compound and other EGFR inhibitors

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for 72 hours.

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Plot the cell viability against the drug concentration and calculate the IC50 value using a non-linear regression model.

Visualizing Signaling Pathways and Experimental Workflows

To better understand the mechanisms and experimental designs, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, etc.) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription EGF EGF Ligand EGF->EGFR PF_6274484 This compound PF_6274484->EGFR Inhibits

EGFR Downstream Signaling Pathway

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis cluster_viability_assay Cell Viability Assay start Seed Cancer Cells starve Serum Starve start->starve seed_96 Seed Cells (96-well) start->seed_96 treat Treat with this compound or other inhibitors starve->treat stimulate Stimulate with EGF treat->stimulate lyse Cell Lysis stimulate->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Transfer sds_page->transfer probe Antibody Probing transfer->probe detect Signal Detection & Analysis probe->detect treat_72h Treat for 72h seed_96->treat_72h add_reagent Add Viability Reagent treat_72h->add_reagent read_plate Measure Signal add_reagent->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Experimental Workflow for Inhibitor Validation

Inhibitor_Comparison cluster_mechanism Mechanism of Action cluster_selectivity Target Selectivity cluster_resistance Overcomes Resistance PF_6274484 This compound Irreversible Irreversible PF_6274484->Irreversible is WT & Mutant EGFR WT & Mutant EGFR PF_6274484->WT & Mutant EGFR targets First_Gen 1st Gen (Gefitinib, Erlotinib) Reversible Reversible First_Gen->Reversible is First_Gen->WT & Mutant EGFR targets Second_Gen 2nd Gen (Afatinib, Dacomitinib) Second_Gen->Irreversible is Pan-ErbB Pan-ErbB Second_Gen->Pan-ErbB targets Some 1st Gen Resistance Some 1st Gen Resistance Second_Gen->Some 1st Gen Resistance to Third_Gen 3rd Gen (Osimertinib) Third_Gen->Irreversible is T790M Mutant EGFR T790M Mutant EGFR Third_Gen->T790M Mutant EGFR targets T790M T790M Third_Gen->T790M to

Logical Comparison of EGFR Inhibitors

References

Safety Operating Guide

Personal protective equipment for handling PF-6274484

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling and disposal of PF-6274484, a potent covalent EGFR kinase inhibitor. The following procedural guidance is designed to answer specific operational questions and ensure the safe use of this compound in a laboratory setting.

Key Safety and Handling Data

All personnel must be fully aware of the potential hazards and necessary precautions before working with this compound. The following tables summarize essential quantitative and qualitative safety information.

Property Value
Chemical Name N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide
CAS Number 1035638-91-5
Molecular Formula C18H14ClFN4O2
Molecular Weight 372.78
Appearance Solid
Storage Temperature -20°C
Hazard Identification Precautionary Statement
Acute Toxicity The toxicological properties have not been thoroughly investigated. Handle as a potentially hazardous substance.
Skin Contact May cause skin irritation. Avoid contact with skin.
Eye Contact May cause eye irritation. Avoid contact with eyes.
Inhalation May be harmful if inhaled. Avoid breathing dust.
Ingestion May be harmful if swallowed.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure risk. All PPE should be inspected prior to use and must meet the standards outlined by your institution's safety plan.[1]

Protection Type Required Equipment Standard/Specification
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile)EN374 or equivalent[2]
Eye/Face Protection Safety glasses with side shields or gogglesEN166 or ANSI Z87.1[2]
Skin and Body Laboratory coat, disposable gown as neededImpervious to hazardous drugs[1][3]
Respiratory Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.Follow institutional guidelines.
PPE Workflow

The following diagram outlines the correct sequence for donning and doffing PPE to ensure maximum protection and prevent contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence Don1 1. Lab Coat/Gown Don2 2. Safety Glasses/Goggles Don1->Don2 Don3 3. Gloves (Two Pairs Recommended) Don2->Don3 Handle Work within a Fume Hood Don3->Handle Doff1 1. Outer Gloves Handle->Doff1 Doff2 2. Lab Coat/Gown Doff1->Doff2 Doff3 3. Inner Gloves Doff2->Doff3 Doff4 4. Safety Glasses/Goggles Doff3->Doff4

Caption: Recommended PPE Donning and Doffing Sequence.

Operational and Disposal Plans

Strict adherence to the following operational and disposal protocols is essential for laboratory safety and environmental protection.

Handling and Storage
  • Engineering Controls: Always handle this compound in a chemical fume hood to minimize inhalation exposure.[2] Ensure an eyewash station and safety shower are readily accessible.

  • Safe Handling: Avoid generating dust. Ground and bond all transfer equipment to prevent static discharge.[2] Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed, properly labeled container at -20°C in a dry, well-ventilated area.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

Waste Stream Disposal Procedure
Unused/Expired Product Collect in a designated, sealed, and labeled hazardous waste container.
Contaminated PPE Dispose of as hazardous waste. Do not reuse disposable PPE.[1]
Empty Containers Triple rinse with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of the container as hazardous waste.
Spills Absorb with inert material, collect in a sealed container, and dispose of as hazardous waste.
Disposal Workflow

The following logical diagram illustrates the decision-making process for the proper disposal of this compound and related waste.

Disposal_Workflow Start Waste Generated IsContaminated Is it Contaminated with this compound? Start->IsContaminated HazardousWaste Collect in Labeled Hazardous Waste Container IsContaminated->HazardousWaste Yes NonHazardousWaste Dispose as Non-Hazardous Waste IsContaminated->NonHazardousWaste No ArrangeDisposal Arrange for Licensed Hazardous Waste Disposal HazardousWaste->ArrangeDisposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-6274484
Reactant of Route 2
Reactant of Route 2
PF-6274484

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.